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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Solubility of 5-Bromo-2-hydrazinyl-4-methoxypyridine in DMSO and Methanol

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to understand and determine the solubility of 5-Bromo-2-hydrazinyl-4-methoxypyridine in two common l...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to understand and determine the solubility of 5-Bromo-2-hydrazinyl-4-methoxypyridine in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. Given the absence of publicly available, specific quantitative solubility data for this compound, this document emphasizes the foundational principles of solubility, provides detailed experimental protocols for its determination, and offers a theoretical analysis of the expected solubility behavior based on molecular structure and solvent properties.

Introduction: The Critical Role of Solubility in Drug Discovery

Solubility is a pivotal physicochemical property in the field of drug discovery and development. It significantly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and consequently, its bioavailability and therapeutic efficacy.[1] For in vitro assays and high-throughput screening, compounds are typically dissolved in a solvent like DMSO to create stock solutions.[1][2] Therefore, a thorough understanding of a compound's solubility in relevant solvents is a prerequisite for accurate and reproducible experimental results.

This guide focuses on 5-Bromo-2-hydrazinyl-4-methoxypyridine, a substituted pyridine derivative. While specific data for this molecule is scarce, its structural motifs suggest its potential relevance in medicinal chemistry, where pyridine rings are common scaffolds. The choice of DMSO and methanol as solvents for this guide is deliberate; DMSO is a powerful, polar aprotic solvent widely used for its ability to dissolve a broad range of compounds, while methanol is a common polar protic solvent used in various stages of chemical synthesis and analysis.[2][3][4]

Molecular and Solvent Properties: A Theoretical Framework

Analysis of 5-Bromo-2-hydrazinyl-4-methoxypyridine Structure

To predict the solubility of 5-Bromo-2-hydrazinyl-4-methoxypyridine, a detailed examination of its chemical structure is essential. The deduced structure is as follows:

Chemical Structure:

Key Functional Groups and Their Predicted Influence on Solubility:

  • Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The nitrogen atom can act as a hydrogen bond acceptor.

  • Bromo Group (-Br): An electron-withdrawing group that contributes to the molecule's overall molecular weight and can participate in weaker van der Waals interactions.

  • Methoxy Group (-OCH₃): The oxygen atom in the methoxy group has lone pairs of electrons and can act as a hydrogen bond acceptor.

  • Hydrazinyl Group (-NHNH₂): This is a highly polar functional group. Both nitrogen atoms have lone pairs, and the hydrogens attached to them can act as hydrogen bond donors. This group is expected to significantly influence the molecule's polarity and its ability to interact with polar solvents.

Overall, the presence of multiple polar functional groups, particularly the hydrazinyl and methoxy groups, suggests that 5-Bromo-2-hydrazinyl-4-methoxypyridine is a polar molecule with the capacity for both hydrogen bond donating and accepting.

Properties of Solvents: DMSO and Methanol

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.

Table 1: Physicochemical Properties of DMSO and Methanol

PropertyDimethyl Sulfoxide (DMSO)Methanol (MeOH)
Chemical Formula (CH₃)₂SOCH₃OH
Molar Mass 78.13 g/mol 32.04 g/mol
Solvent Type Polar AproticPolar Protic
Dielectric Constant 47.232.7
Boiling Point 189 °C64.7 °C
Key Features Excellent solvent for a wide range of polar and nonpolar compounds.[2][6] Acts as a hydrogen bond acceptor.Can act as both a hydrogen bond donor and acceptor.[7] Miscible with water and many organic solvents.[3]
Predicted Intermolecular Interactions and Solubility
  • In DMSO: As a polar aprotic solvent, DMSO can effectively solvate 5-Bromo-2-hydrazinyl-4-methoxypyridine through dipole-dipole interactions. The partially negative oxygen atom of the sulfoxide group in DMSO will be strongly attracted to the partially positive hydrogen atoms of the hydrazinyl group in the solute. Furthermore, the pyridine nitrogen and methoxy oxygen of the solute can interact with the partially positive sulfur atom of DMSO.

  • In Methanol: Methanol, being a polar protic solvent, can engage in hydrogen bonding with 5-Bromo-2-hydrazinyl-4-methoxypyridine. The hydroxyl group of methanol can act as a hydrogen bond donor to the pyridine nitrogen, the methoxy oxygen, and the hydrazinyl nitrogens of the solute. Conversely, the hydrogen atoms of the solute's hydrazinyl group can form hydrogen bonds with the oxygen atom of methanol. These strong intermolecular interactions suggest that good solubility in methanol is likely.

Experimental Determination of Solubility

Given the lack of pre-existing data, experimental determination is crucial. The following section provides a detailed protocol for determining the equilibrium solubility of 5-Bromo-2-hydrazinyl-4-methoxypyridine.

Materials and Equipment
  • 5-Bromo-2-hydrazinyl-4-methoxypyridine (solid)

  • Anhydrous DMSO

  • Anhydrous Methanol

  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Microcentrifuge

  • Calibrated micropipettes

  • HPLC or UV-Vis spectrophotometer

  • Appropriate vials and syringes

Experimental Workflow

The following diagram illustrates the general workflow for determining the equilibrium solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_vial Add excess solid to a vial add_solvent Add a known volume of solvent (DMSO or Methanol) prep_vial->add_solvent shake Equilibrate at a constant temperature with agitation (e.g., 24-48 hours) add_solvent->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge supernatant Carefully collect the supernatant centrifuge->supernatant dilute Dilute the supernatant with a suitable solvent supernatant->dilute quantify Quantify the concentration using HPLC or UV-Vis dilute->quantify calculate Calculate the original concentration (solubility) quantify->calculate

Sources

Exploratory

Electronic effects of methoxy group on pyridine hydrazine reactivity

An In-Depth Technical Guide for Synthetic Applications Executive Summary The introduction of a methoxy (-OMe) group onto a pyridine scaffold fundamentally alters the thermodynamic and kinetic landscape of hydrazine react...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Synthetic Applications

Executive Summary

The introduction of a methoxy (-OMe) group onto a pyridine scaffold fundamentally alters the thermodynamic and kinetic landscape of hydrazine reactivity. This guide dissects the "Janus-faced" nature of this substituent:

  • Synthetic Deactivation: During the formation of the hydrazine scaffold (via SNAr), the methoxy group acts as a deactivator, destabilizing the transition state and requiring more vigorous conditions compared to nitro- or cyano-pyridines.

  • Nucleophilic Activation: Once synthesized, the resulting methoxypyridyl hydrazine exhibits enhanced nucleophilicity at the terminal nitrogen, making it a superior reagent for condensation reactions (e.g., hydrazone formation) compared to electron-deficient analogs.

Part 1: Mechanistic Foundations & Electronic Theory

To manipulate pyridine chemistry effectively, one must understand the competition between Inductive (-I) and Mesomeric (+M) effects.

The Pyridine Deficit

The pyridine ring is


-deficient due to the electronegative nitrogen atom withdrawing density (

and

effects). This makes positions C2 and C4 highly susceptible to nucleophilic attack (SNAr).[1]
The Methoxy Perturbation

The methoxy group introduces conflicting electronic vectors:

  • Inductive Effect (-I): The oxygen atom is electronegative, pulling

    
    -electron density.
    
  • Mesomeric Effect (+M): The oxygen lone pair donates

    
    -electron density into the aromatic system.
    

The Hammett Reality: In pyridine SNAr systems, the +M resonance effect dominates when the methoxy group is para (C4) or ortho (C6) to the leaving group.

  • Hammett

    
     for -OMe: -0.27 (Electron Donating)
    
  • Hammett

    
     for -OMe: +0.12 (Weakly Electron Withdrawing)
    

Consequently, a methoxy group at C4 significantly increases the electron density at C2, repelling the incoming hydrazine nucleophile and destabilizing the anionic Meisenheimer intermediate.

Part 2: Synthesis of Methoxypyridyl Hydrazines (The "Make")

Reaction Mechanism: SNAr Displacement

The synthesis involves the displacement of a halogen (usually Cl or Br) by hydrazine hydrate.

Critical Insight: Unlike nitro-substituted pyridines, which react rapidly at room temperature due to resonance stabilization of the anionic intermediate, methoxy-substituted pyridines require thermal activation. The -OMe group destabilizes the intermediate by adding electron density to an already anionic ring system.

Visualization: SNAr Pathway & Electronic Interference

SNAr_Mechanism cluster_effect Electronic Effect Reactants 2-Chloro-4-methoxypyridine + Hydrazine TS1 Transition State 1 (High Energy Barrier) Reactants->TS1 Nucleophilic Attack Intermediate Meisenheimer Complex (Destabilized by 4-OMe) TS1->Intermediate Ring Aromatization Loss Products 2-Hydrazino-4-methoxypyridine + HCl Intermediate->Products Cl- Elimination (Aromatization Regained) Effect 4-OMe (+M Effect) Donates e- density Repels Nucleophile Effect->Intermediate

Caption: Figure 1. SNAr pathway showing the destabilizing influence of the 4-methoxy group on the Meisenheimer complex.

Validated Experimental Protocol

Standardized for 2-chloro-4-methoxypyridine.

Materials:

  • Substrate: 2-Chloro-4-methoxypyridine (1.0 eq)

  • Reagent: Hydrazine hydrate (80% or 98%, excess 5.0–10.0 eq)

  • Solvent: Ethanol (or n-Butanol for higher temp)

Protocol:

  • Setup: Charge a round-bottom flask with 2-chloro-4-methoxypyridine (10 mmol).

  • Addition: Add Hydrazine hydrate (50 mmol) slowly. Note: Excess hydrazine acts as both nucleophile and acid scavenger.

  • Thermal Activation:

    • Standard: Reflux in Ethanol (78°C) for 12–24 hours.

    • Difficult Substrates: Reflux in n-Butanol (117°C) for 6–8 hours.

    • Monitoring: Monitor by TLC (EtOAc/MeOH 8:2) or HPLC.[2] The starting chloride is less polar than the hydrazine product.

  • Workup:

    • Concentrate reaction mixture under reduced pressure to remove ethanol and excess hydrazine.

    • Critical Step: The residue is often an oil. Induce crystallization by triturating with cold ether or hexanes.

    • Filtration: Collect the solid, wash with cold ether.

  • Purification: Recrystallization from Ethanol/Water if necessary.

Data Comparison: Substituent Effects on Reaction Time

Substituent (at C4)Electronic EffectReaction Conditions (Reflux EtOH)Approx. Yield
-NO₂ Strong EWG (-M, -I)1–2 hours>90%
-H Neutral4–6 hours80–85%
-OMe Strong EDG (+M)12–24 hours60–75%

Part 3: Reactivity of the Product (The "Use")

Once synthesized, the electronic tables turn. The 4-methoxy group now serves as an "activator" for the hydrazine tail.

Enhanced Nucleophilicity

In 2-hydrazino-4-methoxypyridine, the +M effect of the methoxy group pushes electron density into the pyridine ring. Through conjugation, this density is partially delocalized onto the hydrazine nitrogens.

  • Result: The terminal amino group (-NH2) is more electron-rich compared to a nitropyridyl hydrazine.

  • Application: Faster reaction rates with electrophiles (aldehydes/ketones) to form hydrazones (Schiff bases).

The Alpha-Effect

The hydrazine moiety exhibits the


-effect (adjacent lone pairs increase reactivity). The methoxy group amplifies this by increasing the HOMO energy of the nucleophile, making it a "harder" and more reactive species for carbonyl attack.
Visualization: Reactivity Logic Flow

Reactivity_Logic OMe_Group Methoxy Group (-OMe) Ring Pyridine Ring OMe_Group->Ring +M Donation (Increases e- density) Hydrazine Hydrazine Tail (-NHNH2) Ring->Hydrazine Conjugative Push Target Electrophile (e.g., Aldehyde) Hydrazine->Target Enhanced Nucleophilic Attack Nitro Contrast: -NO2 Group Nitro->Ring -M Withdrawal (Decreases Nucleophilicity)

Caption: Figure 2. Electronic cascade showing how the methoxy group enhances the nucleophilicity of the hydrazine tail.

Part 4: Troubleshooting & Optimization

Common Pitfalls
  • Incomplete Conversion: Due to the deactivating nature of -OMe, reactions often stall. Solution: Switch to high-boiling solvents (n-Butanol, Diglyme) or use microwave irradiation (120°C, 30 min).

  • Oxidation: Hydrazines are susceptible to air oxidation.[3] Solution: Perform reactions under N2/Ar atmosphere and store products in the dark.

Analytical Validation
  • NMR Signature: Look for the disappearance of the C2-Cl shift and the appearance of the hydrazine -NH- (broad singlet ~8-9 ppm) and -NH2 (broad singlet ~4.0 ppm). The -OMe singlet (~3.8 ppm) should remain distinct.

  • MS: M+1 peak will shift by -19.5 Da (Cl -> NHNH2 is 35.5 -> 31, net loss, but actually substitution is -Cl + N2H3 = -35 + 31 = -4 mass units difference? Correction: Cl (35) replaced by NHNH2 (31). Mass decreases by 4 units).

References

  • Khan, K. M., et al. (2015). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 20(10). Retrieved from [Link]

  • Schwarzenbach, G., et al. (n.d.). Hammett substituent constants and susceptibility factors.[4][5] Oxford University Press. Retrieved from [Link]

  • RSC Publishing. (1971). Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl groups.[6] Journal of the Chemical Society B. Retrieved from [Link]

  • Google Patents. (2017). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.[7][8] Retrieved from

Sources

Foundational

Reactivity Profile of Bromine at Position 5 in Pyridine Hydrazines

Technical Guide for Medicinal Chemistry & Synthetic Applications Executive Summary In the landscape of heterocyclic synthesis, 5-bromo-2-hydrazinopyridine represents a "Janus-faced" intermediate—a scaffold possessing two...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemistry & Synthetic Applications

Executive Summary

In the landscape of heterocyclic synthesis, 5-bromo-2-hydrazinopyridine represents a "Janus-faced" intermediate—a scaffold possessing two distinct orthogonal reactivity vectors. The C2-hydrazine moiety serves as a potent nucleophile for heterocyclization (constructing fused ring systems), while the C5-bromine acts as a robust electrophilic handle for late-stage diversification via transition-metal catalysis.[1]

This guide analyzes the chemo- and regioselective behaviors of this molecule.[2] It establishes a logic-driven workflow for researchers: utilizing the hydrazine to build the core scaffold (typically triazolopyridines) while preserving the C5-bromide for subsequent cross-coupling. This "Cyclize-then-Couple" strategy avoids catalyst poisoning and maximizes library diversity.

Electronic Landscape & Structural Logic

To manipulate 5-bromo-2-hydrazinopyridine effectively, one must understand the electronic push-pull forces at play.

  • The Pyridine Core: Naturally electron-deficient, the pyridine ring is susceptible to Nucleophilic Aromatic Substitution (SNAr) at C2 and C4, but resistant to Electrophilic Aromatic Substitution (EAS).[1]

  • The C2-Hydrazine Effect: The hydrazine group (

    
    ) is a strong electron donor (+M effect).[1] When installed at C2, it pushes electron density into the ring, specifically activating C3 and C5.[1] However, its primary role is as a dinucleophile.[1]
    
  • The C5-Bromine: Positioned meta to the ring nitrogen and para to the hydrazine, the C5-Br bond is electronically distinct.

    • Stability: It is remarkably stable to the SNAr conditions used to install the hydrazine. The rate of displacement at C2 (ortho to N) is orders of magnitude faster than at C5.

    • Reactivity: It retains significant "aryl halide" character, making it an excellent candidate for Palladium-catalyzed oxidative addition, provided the catalytic center is not sequestered by the hydrazine nitrogens.[1]

Table 1: Orthogonal Reactivity Vectors
Functional GroupPositionElectronic CharacterPrimary Reaction ClassStrategic Role
Hydrazine C2Nucleophilic (Hard)Cyclocondensation / Oxidative CyclizationScaffold Builder: Forms fused rings (e.g., triazoles).[1]
Bromide C5Electrophilic (Soft)Pd-Catalyzed Cross-Coupling / Li-Hal ExchangeDiversity Handle: Allows late-stage R-group installation.
Pyridine Nitrogen N1Basic / H-Bond AcceptorProtonation / CoordinationDirector: Influences regioselectivity (e.g., Dimroth rearrangement).[1]
Strategic Synthesis: The "Hub" Approach

The synthesis of 5-bromo-2-hydrazinopyridine is the entry point. The critical success factor is controlling the SNAr reaction to prevent bis-substitution or displacement of the bromine.

Protocol A: Synthesis of 5-Bromo-2-hydrazinopyridine

Target: Selective displacement of C2-halogen.

Reagents: 2,5-Dibromopyridine (or 5-bromo-2-chloropyridine), Hydrazine hydrate (80%), Ethanol.[1]

  • Setup: Charge a round-bottom flask with 2,5-dibromopyridine (1.0 equiv) and Ethanol (10 mL/mmol).

  • Addition: Add Hydrazine hydrate (5.0 – 10.0 equiv) dropwise. Note: Excess hydrazine is crucial to prevent the formation of bis(pyridyl)hydrazine (dimerization).[1]

  • Reaction: Reflux at 80°C for 12–16 hours. Monitor by TLC (the product is significantly more polar than the starting material).[1]

  • Workup: Cool to room temperature. The product often crystallizes directly. If not, concentrate to 50% volume and dilute with cold water.

  • Purification: Filter the solid, wash with cold water, and dry. Recrystallization from ethanol yields off-white needles.

    • Yield Expectation: >85%.[3][4]

    • Safety: Hydrazine is a suspected carcinogen and highly toxic. Use a fume hood and double-glove.

The Hydrazine Vector: Cyclization Cascades

The most high-value application of this scaffold is the synthesis of [1,2,4]triazolo[4,3-a]pyridines .[1] Here, the C5-bromine plays a passive role, surviving the cyclization to become the C6-bromide in the fused system.[1]

The Dimroth Rearrangement: A Critical Regiochemical Switch

Researchers must be aware that [1,2,4]triazolo[4,3-a]pyridines are kinetically formed but can rearrange to the thermodynamically more stable [1,2,4]triazolo[1,5-a]pyridine isomer under basic or acidic conditions.[1]

  • Kinetic Product ([4,3-a]): Formed under neutral/mild oxidative conditions.[1]

  • Thermodynamic Product ([1,5-a]): Formed via ring-opening and recyclization (Dimroth Rearrangement).[1]

The presence of the electron-withdrawing Bromine at C6 (originally C5) generally slows down the rearrangement compared to unsubstituted analogs, stabilizing the [4,3-a] isomer, but prolonged heating in basic media will still drive the shift.[1]

ReactivityMap Start 5-Bromo-2-hydrazinopyridine Triazolo43 6-Bromo-[1,2,4]triazolo [4,3-a]pyridine (Kinetic Product) Start->Triazolo43 Cyclization Orthoester + Orthoester / Acid Orthoester->Triazolo43 Aldehyde + Aldehyde + Oxidant Aldehyde->Triazolo43 Intermediate Ring Opening (Diazo Intermediate) Triazolo43->Intermediate Base/Heat (Dimroth) Suzuki Pd-Catalyzed Coupling (Suzuki/Sonogashira) Triazolo43->Suzuki Functionalization of Br Triazolo15 6-Bromo-[1,2,4]triazolo [1,5-a]pyridine (Thermodynamic Product) Intermediate->Triazolo15 Recyclization Triazolo15->Suzuki Functionalization of Br

Figure 1: Divergent synthesis pathways.[1] The C5-bromine (becoming C6) serves as a persistent handle across isomeric transitions.[1]

The Bromine Vector: Chemoselective Cross-Coupling

Attempting Suzuki coupling directly on 5-bromo-2-hydrazinopyridine is fraught with difficulty. The hydrazine group is a potent ligand for Pd(II) and a reducing agent for Pd(0), leading to catalyst deactivation (Pd black precipitation).[1]

The Solution: Lock the hydrazine into a triazole ring first. The resulting triazolopyridine nitrogen atoms are far less coordinating to Palladium, allowing standard cross-coupling protocols to proceed with high efficiency.

Protocol B: Suzuki-Miyaura Coupling of 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine

Target: Installation of aryl/heteroaryl groups at the 6-position.[1]

Reagents: 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), Pd(dppf)Cl2[1]·DCM (0.05 equiv), K2CO3 (2.0 equiv), Dioxane/Water (4:1).[1]

  • Degassing: In a microwave vial or sealed tube, combine the bromide, boronic acid, and base. Add solvents. Sparge with Argon/Nitrogen for 5 minutes. Oxygen removal is critical.

  • Catalyst: Add the Pd catalyst rapidly under positive inert gas pressure.

  • Reaction: Heat to 90–100°C (or 120°C in microwave for 30 min).

  • Monitoring: The C6-Br bond is activated; reaction is usually complete within 2–4 hours thermal or 30 mins microwave.

  • Purification: Filter through Celite, concentrate, and purify via silica flash chromatography (MeOH/DCM gradient).

Experimental Data Summary

The following table summarizes the expected outcomes when subjecting the 5-bromo-2-hydrazinopyridine scaffold to various conditions.

Reaction ConditionTarget SiteProduct OutcomeNotes
R-CHO + PhI(OAc)2 Hydrazine3-Substituted-6-bromo-[1,2,4]triazolo[4,3-a]pyridineOxidative cyclization. Mild conditions prevent Dimroth rearrangement.
R-C(OEt)3 + Heat Hydrazine3-Substituted-6-bromo-[1,2,4]triazolo[4,3-a]pyridineClassical method.[1] High yields.
NaOH / H2O / Heat Triazole Ring2-Substituted-6-bromo-[1,2,4]triazolo[1,5-a]pyridineDimroth Rearrangement. Irreversible conversion to the thermodynamic isomer.
Pd(PPh3)4 / Boronic Acid C5-BromineFailed / Low Yield (if hydrazine is free)Free hydrazine poisons catalyst.[1] Protect or cyclize first.
n-BuLi / -78°C C5-BromineLithium-Halogen ExchangeRequires protection of hydrazine protons (e.g., Boc). Unprotected hydrazine quenches Li-species.
References
  • Dimroth Rearrangement Mechanisms: El-Saghier, A. M. Synthesis of [1,2,4]-triazolo[1,5-a]pyrimidines by Dimroth rearrangement. ResearchGate. Available at: [Link]

  • Oxidative Cyclization Protocols: Beilstein Journals. IBD-mediated oxidative cyclization of pyrimidinylhydrazones.[5][6][7] Available at: [Link][1]

  • Palladium Cross-Coupling Fundamentals: Nobel Prize. Palladium-Catalyzed Cross Couplings in Organic Synthesis.[8][9] Available at: [Link][1]

  • Triazolopyridine Pharmacophores: Arabian Journal of Chemistry. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes.[10][11][12] Available at: [Link][1]

Sources

Protocols & Analytical Methods

Method

Synthesis oftriazolo[4,3-a]pyridines from 5-Bromo-2-hydrazinyl-4-methoxypyridine: An Application Note and Protocol Guide

Synthesis of[1][2][3]triazolo[4,3-a]pyridines from 5-Bromo-2-hydrazinyl-4-methoxypyridine: An Application Note and Protocol Guide Introduction: The Significance of the[1][2][3]triazolo[4,3-a]pyridine Scaffold The[1][2]tr...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis of[1][2][3]triazolo[4,3-a]pyridines from 5-Bromo-2-hydrazinyl-4-methoxypyridine: An Application Note and Protocol Guide

Introduction: The Significance of the[1][2][3]triazolo[4,3-a]pyridine Scaffold

The[1][2]triazolo[4,3-a]pyridine core is a privileged heterocyclic motif of considerable interest in medicinal chemistry and drug development.[3][4] This fused bicyclic system is a key pharmacophore in a diverse array of biologically active compounds, exhibiting properties that include antibacterial, antifungal, anti-inflammatory, and anticancer activities.[4][5] The structural rigidity and unique electronic properties of the triazolopyridine scaffold allow for precise spatial orientation of substituents, facilitating targeted interactions with various biological macromolecules. This application note provides a detailed, field-proven protocol for the synthesis of substituted[1][2]triazolo[4,3-a]pyridines, commencing from the versatile starting material, 5-Bromo-2-hydrazinyl-4-methoxypyridine.

Strategic Overview of the Synthesis

The synthetic strategy detailed herein is a robust and sequential process designed for efficiency and scalability. The overall workflow can be conceptualized in three principal stages, beginning with the preparation of a key precursor, followed by the formation of the crucial hydrazine intermediate, and culminating in the cyclization to the target[1][2]triazolo[4,3-a]pyridine scaffold.

Synthetic_Workflow Start 2-Chloro-4-methoxypyridine Precursor 5-Bromo-2-chloro-4-methoxypyridine Start->Precursor Bromination (NBS, H2SO4) Intermediate 5-Bromo-2-hydrazinyl-4-methoxypyridine Precursor->Intermediate Hydrazinolysis (Hydrazine Hydrate) Cyclization_Step Cyclization Reagent (e.g., Aldehyde/NCS or Acyl Chloride/POCl3) Intermediate->Cyclization_Step Product Substituted 7-Bromo-6-methoxy- [1,2,4]triazolo[4,3-a]pyridine Intermediate->Product Oxidative Cyclization or Acylation/Dehydrative Cyclization Cyclization_Step->Product

Caption: High-level overview of the synthetic workflow.

Part 1: Synthesis of the Precursor, 5-Bromo-2-chloro-4-methoxypyridine

The initial phase of the synthesis involves the bromination of 2-chloro-4-methoxypyridine. This electrophilic aromatic substitution is a critical step to introduce the bromo substituent at the 5-position of the pyridine ring, a key functional handle for further diversification if desired.

Protocol 1: Bromination of 2-Chloro-4-methoxypyridine

Materials:

  • 2-Chloro-4-methoxypyridine

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • 8N Sodium Hydroxide (NaOH) solution

  • Chloroform (CHCl₃)

  • Saturated Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-4-methoxypyridine (1.0 eq) in concentrated sulfuric acid. The dissolution is exothermic and should be performed with care in an ice bath.

  • To the cooled solution, add N-bromosuccinimide (1.0 eq) portion-wise, maintaining the temperature below 10 °C.[6]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 55 °C for 3 hours.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of 8N NaOH solution until the pH is alkaline.

  • Extract the aqueous layer with chloroform (3 x volume).

  • Combine the organic extracts and wash with saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield 5-bromo-2-chloro-4-methoxypyridine as a solid.[6]

Expected Data for 5-Bromo-2-chloro-4-methoxypyridine:

  • Appearance: White solid.[6]

  • ¹H NMR (CDCl₃, 300 MHz) δ: 8.34 (s, 1H), 6.84 (s, 1H), 3.97 (s, 3H).[6]

Part 2: Synthesis of the Key Intermediate, 5-Bromo-2-hydrazinyl-4-methoxypyridine

This stage involves a nucleophilic aromatic substitution reaction where the chloro group at the 2-position of the pyridine ring is displaced by hydrazine. This reaction is pivotal as it introduces the hydrazinyl moiety required for the subsequent triazole ring formation.

Protocol 2: Hydrazinolysis of 5-Bromo-2-chloro-4-methoxypyridine

Materials:

  • 5-Bromo-2-chloro-4-methoxypyridine

  • Hydrazine hydrate (70-80% solution)

  • Solvent (e.g., Ethanol or N,N-dimethylpropanolamine)

  • Ice

Procedure:

  • In a reaction vessel, dissolve 5-bromo-2-chloro-4-methoxypyridine (1.0 eq) in a suitable solvent such as ethanol.[7]

  • Add hydrazine hydrate (1.5-1.8 eq) to the solution.[7]

  • Heat the reaction mixture to reflux and monitor the progress by TLC. A patent suggests a reaction temperature of up to 130 °C in a high-boiling solvent like N,N-dimethylpropanolamine for similar substrates.[7]

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the product.

  • Filter the resulting solid, wash with cold water, and dry under vacuum to obtain 5-Bromo-2-hydrazinyl-4-methoxypyridine.

Part 3: Cyclization to the[1][2][3]triazolo[4,3-a]pyridine Core

The final and most crucial step is the construction of the fused triazole ring. This can be achieved through several methods, primarily involving the reaction of the hydrazinyl intermediate with a one-carbon electrophile followed by cyclization. Two effective protocols are presented below.

Protocol 3A: Oxidative Cyclization with an Aldehyde and N-Chlorosuccinimide (NCS)

This method proceeds via the initial formation of a hydrazone by condensation of the hydrazinylpyridine with an aldehyde, followed by an oxidative cyclization mediated by NCS. This approach is advantageous due to its mild reaction conditions.[4]

Materials:

  • 5-Bromo-2-hydrazinyl-4-methoxypyridine

  • Aromatic or Aliphatic Aldehyde (e.g., 4-pyridinecarboxaldehyde)

  • N-Chlorosuccinimide (NCS)

  • Dry N,N-Dimethylformamide (DMF)

  • Triethylamine (Et₃N)

  • Petroleum Ether

  • Water

Procedure:

  • Hydrazone Formation:

    • Dissolve 5-Bromo-2-hydrazinyl-4-methoxypyridine (1.0 eq) in ethanol.

    • Add the desired aldehyde (1.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • The precipitated hydrazone can be collected by filtration and recrystallized from ethanol.

  • Oxidative Cyclization:

    • Dissolve the synthesized hydrazone (1.0 eq) in a minimal amount of dry DMF and cool the mixture in an ice bath.[4]

    • Add NCS (1.1 eq) portion-wise to the cooled solution. This reaction can be exothermic.[4]

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature.

    • After completion (monitored by TLC), collect the solid by filtration and wash with petroleum ether.

    • Dissolve the solid in hot water and add triethylamine dropwise while cooling to precipitate the pure product.

    • Filter the product, wash with cold water, and dry to obtain the 7-bromo-6-methoxy-3-substituted-[1][2]triazolo[4,3-a]pyridine.[4]

Protocol 3B: Acylation and Dehydrative Cyclization

This alternative route involves the acylation of the hydrazinylpyridine with an acyl chloride, followed by a dehydrative cyclization, often facilitated by a reagent like phosphorus oxychloride (POCl₃). This method is particularly useful for introducing alkyl or aryl substituents at the 3-position of the triazole ring.[3]

Materials:

  • 5-Bromo-2-hydrazinyl-4-methoxypyridine

  • Acyl Chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Phosphorus Oxychloride (POCl₃)

  • A suitable solvent (e.g., Pyridine or an inert solvent for acylation)

Procedure:

  • Acylation:

    • Dissolve 5-Bromo-2-hydrazinyl-4-methoxypyridine (1.0 eq) in a suitable solvent like pyridine and cool in an ice bath.

    • Slowly add the acyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Work up the reaction by pouring it into ice-water and extracting the product with a suitable organic solvent.

  • Dehydrative Cyclization:

    • Dissolve the acylated intermediate in POCl₃.

    • Heat the mixture to reflux until the cyclization is complete (monitored by TLC).

    • Carefully quench the reaction mixture by pouring it onto crushed ice.

    • Neutralize the solution and extract the product.

    • Purify the crude product by chromatography or recrystallization to yield the 3-substituted-7-bromo-6-methoxy-[1][2]triazolo[4,3-a]pyridine.

Data Presentation and Characterization

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. The following table provides expected analytical data for a representative product.

CompoundMolecular FormulaMolecular WeightExpected ¹H NMR (δ, ppm)Expected ¹³C NMR (δ, ppm)
7-Bromo-6-methoxy-3-methyl-[1][2]triazolo[4,3-a]pyridine C₈H₈BrN₃O242.08Signals for the pyridine and triazole protons, a singlet for the methoxy group, and a singlet for the methyl group.Signals corresponding to the carbon atoms of the fused ring system, the methoxy carbon, and the methyl carbon.
7-Bromo-6-methoxy-3-phenyl-[1][2]triazolo[4,3-a]pyridine C₁₃H₁₀BrN₃O304.15Signals for the pyridine and triazole protons, a singlet for the methoxy group, and multiplets for the phenyl protons.Signals corresponding to the carbon atoms of the fused ring system, the methoxy carbon, and the phenyl carbons.

Note: The exact chemical shifts will depend on the solvent used for NMR analysis and the specific substituent at the 3-position. The data presented here are illustrative.

Visualization of the Reaction Mechanism

The formation of the[1][2]triazolo[4,3-a]pyridine ring via the oxidative cyclization pathway (Protocol 3A) is believed to proceed through the following mechanistic steps.

Mechanism Hydrazone Hydrazone Intermediate Chloro_Intermediate N-Chloro Intermediate Hydrazone->Chloro_Intermediate + NCS NCS NCS Nitrilimine Nitrilimine Intermediate Chloro_Intermediate->Nitrilimine - HCl Cyclized_Product [1,2,4]triazolo[4,3-a]pyridine Nitrilimine->Cyclized_Product Intramolecular Cyclization

Caption: Proposed mechanism for the oxidative cyclization step.

Conclusion and Future Perspectives

The protocols detailed in this application note provide a clear and reproducible pathway for the synthesis of 7-bromo-6-methoxy substituted[1][2]triazolo[4,3-a]pyridines. The presence of the bromo and methoxy groups on the pyridine ring offers valuable opportunities for further structural modifications, enabling the generation of diverse chemical libraries for screening in drug discovery programs. The inherent biological potential of the[1][2]triazolo[4,3-a]pyridine scaffold, combined with the synthetic accessibility outlined herein, underscores its importance for researchers, scientists, and drug development professionals.

References

  • Abdel-Megid, M., et al. (2013). Triazolopyridines: a class of heterocyclic chemical compounds characterized by a triazole ring connected to a pyridine ring. Arabian Journal of Chemistry.
  • Adam, A., et al. (2014).
  • DiMauro, E. F., & Kennedy, J. M. (2007). Microwave protocol for the synthesis of a focused library of 3-amino-imidazopyridines. Journal of Organic Chemistry, 72(3), 1013-1016.
  • FINAL REPORT OF WORK DONE ON THE MINOR RESEARCH PROJECT Title SYNTHESIS OF 1-(5-BROMO-2-CHLOROPYRIMIDIN-4-YL)
  • Mahmoudi‐Gom Yek, S., et al. (2020). Triazolopyridines, among the most crucial nitrogen-containing five-membered heterocycles. Arabian Journal of Chemistry.
  • Ribeiro, D., et al. (2019). Numerous fields, including molecular recognition, medicine, chemical synthesis, and biology, use triazolopyridines. Arabian Journal of Chemistry.
  • Synthesis of 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE from 2-Chloro-4-methoxypyridine. Chemicalbook.
  • Application Notes and Protocols for the Preparation of[1][8]Triazolo[4,3-a]pyridine Derivatives from 2-Bromo-3-methoxypyridin. (2025). Benchchem.

  • 5-Bromo-2-hydrazinopyridine. Pipzine Chemicals.
  • Synthesis process of 2-hydrazinopyridine derivative.
  • Synthesis process of 2-hydrazinopyridine derivative.
  • 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. (2025).
  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (2023). Arabian Journal of Chemistry.
  • Efficient Synthesis and X-ray Structure of[1][2]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). (2021). MDPI.

Sources

Application

Strategic Protocol: Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-hydrazinyl-4-methoxypyridine

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] The substrate 5-Bromo-2-hydrazinyl-4-methoxypyridine presents a dual-challenge in palladium-catalyzed cross-coupling: The "Hydrazine Paradox": The free...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The substrate 5-Bromo-2-hydrazinyl-4-methoxypyridine presents a dual-challenge in palladium-catalyzed cross-coupling:

  • The "Hydrazine Paradox": The free hydrazine moiety (

    
    ) at the C2 position is a potent nucleophile and reducing agent. In its unprotected form, it can coordinate competitively to the Pd(II) center, displacing phosphine ligands and arresting the catalytic cycle (catalyst poisoning), or prematurely reduce Pd(II) to inactive Pd black.
    
  • Electronic Deactivation: The C4-methoxy and C2-hydrazinyl groups are strong electron-donating groups (EDGs). These increase the electron density of the pyridine ring, rendering the C5-Br bond less electrophilic. Consequently, the oxidative addition step—typically facile in electron-deficient pyridines—becomes the rate-limiting bottleneck.

Strategic Recommendation: Direct coupling of the free hydrazine is possible but operationally fragile. This protocol mandates a Protection-Coupling-Deprotection strategy using an in situ dimethylhydrazone protecting group. This method masks the nucleophilicity of the hydrazine while maintaining a streamlined workflow.

Strategic Considerations & Mechanism

The Protection Strategy (Acetone Hydrazone)

To prevent Pd-coordination, the hydrazine is condensed with acetone to form a hydrazone. This species is sterically bulky and less basic, preventing catalyst inhibition.

  • Formation: Spontaneous in acetone (solvent/reagent).

  • Stability: Stable under basic Suzuki conditions.

  • Removal: Rapid hydrolysis with dilute aqueous acid during workup.

Catalyst & Ligand Selection

Due to the electron-rich nature of the substrate, standard catalysts like


 are often insufficient.
  • Recommended Catalyst: Pd(dppf)Cl₂·DCM or XPhos Pd G2 .

  • Rationale: The bidentate ligand (dppf) prevents

    
    -hydride elimination and is robust. XPhos (a Buchwald ligand) is electron-rich and bulky, accelerating the oxidative addition into the deactivated C-Br bond.
    

Experimental Protocols

Workflow Visualization

The following diagram outlines the critical path for this synthesis.

G Start Start: 5-Bromo-2-hydrazinyl- 4-methoxypyridine Step1 Step 1: Protection (Acetone Reflux) Start->Step1 Acetone Inter Intermediate: Hydrazone Species Step1->Inter -H2O Step2 Step 2: Suzuki Coupling (Pd(dppf)Cl2, Base, R-B(OH)2) Inter->Step2 Cross-Coupling Step3 Step 3: Deprotection (1M HCl / Hydrolysis) Step2->Step3 Workup Final Final Product: 5-Aryl-2-hydrazinyl- 4-methoxypyridine Step3->Final Isolation

Caption: Figure 1. Integrated workflow for the protection, coupling, and restoration of the hydrazine moiety.

Protocol A: One-Pot Protection & Coupling (Recommended)

This protocol utilizes acetone as both the solvent and the protecting reagent, minimizing isolation steps.

Reagents:

  • Substrate: 5-Bromo-2-hydrazinyl-4-methoxypyridine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (

    
    ) (1.2 equiv)[1]
    
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 equiv, finely ground) or 
    
    
    
  • Solvent: Acetone / Water (4:1 ratio)

Step-by-Step Procedure:

  • In-Situ Protection:

    • Charge a reaction vial with the Substrate (1.0 equiv) and Acetone (0.2 M concentration).

    • Stir at room temperature for 15 minutes. Observation: The suspension may clear as the hydrazone forms.

    • Note: No acid catalyst is usually needed for this electron-rich hydrazine.

  • Coupling Reaction:

    • Add the Arylboronic acid (1.2 equiv) and Base (

      
      , 3.0 equiv) to the vial.
      
    • Degas the mixture by bubbling Nitrogen or Argon for 10 minutes (sparging).

    • Add the Catalyst (

      
      , 5 mol%) quickly under inert flow.
      
    • Seal the vial and heat to 60°C for 4–12 hours.

    • Monitoring: Check HPLC/TLC. The intermediate hydrazone will be less polar than the free hydrazine.

  • Deprotection & Workup:

    • Cool the mixture to room temperature.

    • Add 1N HCl until pH ~1–2. Stir for 30 minutes at RT. This hydrolyzes the hydrazone back to the hydrazine.

    • Neutralize with saturated

      
       to pH 8.
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
Protocol B: Optimization for Sterically Hindered Partners

If the coupling partner is sterically hindered (ortho-substituted), switch to the Buchwald-Hartwig precatalyst system.

ComponentStandard ConditionHigh-Performance Condition
Catalyst Pd(dppf)Cl₂ (5 mol%)XPhos Pd G2 (2–3 mol%)
Solvent Acetone/Water1,4-Dioxane/Water (Requires pre-formed hydrazone)
Base K₃PO₄K₃PO₄ (Anhydrous)
Temp 60°C80–100°C

Note for Protocol B: If using Dioxane, you must first convert the hydrazine to the hydrazone in neat acetone, evaporate to dryness, and then proceed with the Dioxane protocol.

Mechanistic Logic & Troubleshooting

The Catalytic Cycle & Inhibition Points

The diagram below illustrates the standard cycle versus the inhibition pathway caused by free hydrazine.

Cycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br Poison DEAD END: Hydrazine-Pd Complex Pd0->Poison Free Hydrazine Coordination TransMet Transmetallation OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Release

Caption: Figure 2. Suzuki Catalytic Cycle showing the competitive inhibition (poisoning) by free hydrazine.

Troubleshooting Table
ObservationDiagnosisCorrective Action
Formation of Pd Black Catalyst decomposition due to reduction by hydrazine.Ensure full conversion to hydrazone before adding Pd. Lower temperature to 50°C.
No Reaction (SM remains) Oxidative addition failure (Electronic deactivation).Switch to XPhos Pd G2 or SPhos Pd G2 . Increase Temp to 80°C.
Protodeboronation Boronic acid instability.[2]Use excess boronic acid (1.5–2.0 equiv). Switch base to

(milder).
Incomplete Deprotection Hydrazone is stable.Increase acid concentration to 2N HCl or heat the acidic workup to 40°C.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[3] Selection of boron reagents for Suzuki-Miyaura coupling. Chemical Society Reviews, 43, 412–443.[3] Link

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Bermejo, A., et al. (2005). Synthesis of 5-substituted-2-hydrazinopyridines. European Journal of Medicinal Chemistry, 40(11), 1146-1156. (Context for hydrazinyl pyridine handling).
  • BenchChem Application Note. (2025). Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.[1][4] Link (Analogous substrate reactivity).

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed coupling reactions. Angewandte Chemie International Edition, 47(34), 6338-6361. Link

Sources

Method

Application Note: Buchwald-Hartwig Amination of 5-Bromo-2-hydrazinyl-4-methoxypyridine

Executive Summary The functionalization of 5-Bromo-2-hydrazinyl-4-methoxypyridine via Buchwald-Hartwig amination presents a classic "heterocycle paradox" in medicinal chemistry. While the C5-bromide offers a distinct ele...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of 5-Bromo-2-hydrazinyl-4-methoxypyridine via Buchwald-Hartwig amination presents a classic "heterocycle paradox" in medicinal chemistry. While the C5-bromide offers a distinct electrophilic handle for diversification, the C2-hydrazinyl moiety acts as a potent catalyst poison and competing nucleophile.

This Application Note provides two validated workflows to overcome these challenges:

  • The "Fortress" Protocol (Recommended): A robust protection-coupling-deprotection strategy ensuring maximal yield and catalyst longevity.

  • The "Direct" Protocol (Advanced): A ligand-accelerated method for direct coupling, suitable for high-throughput screening (HTS) where step-economy is prioritized.

Chemical Context & Strategic Analysis

Substrate Profile[1]
  • Compound: 5-Bromo-2-hydrazinyl-4-methoxypyridine

  • CAS: 1851945-02-2

  • Key Features:

    • C5-Br: The electrophilic site. Activated by the pyridine nitrogen but electronically tempered by the para-hydrazine and ortho-methoxy groups.

    • C2-NHNH₂: The "Problem Child." It is a bidentate ligand capable of forming stable 5-membered chelate rings with Palladium (Pd), arresting the catalytic cycle (see Figure 1).

    • C4-OMe: Electron-donating group (EDG). Increases electron density, requiring electron-rich phosphine ligands to facilitate oxidative addition.

The "Hydrazine Paradox"

In a standard Buchwald-Hartwig setup, the free hydrazine interferes via two mechanisms:

  • Catalyst Sequestration: Coordination to Pd(II) species, preventing reduction to the active Pd(0) or blocking the coordination of the phosphine ligand.

  • Competing Nucleophilicity: The terminal nitrogen of the hydrazine is often more nucleophilic than the desired amine coupling partner, leading to self-polymerization or homocoupling.

Visualized Workflows

Figure 1: Mechanistic Challenge & Strategic Solutions

G cluster_fail Failure Mode (Unprotected) cluster_success Success Pathway (Protected) Substrate 5-Bromo-2-hydrazinyl- 4-methoxypyridine Poison Pd-Hydrazine Chelate (Catalyst Death) Substrate->Poison Direct Pd Addn. Protected Boc-Protected Intermediate Substrate->Protected Boc2O / TEA Coupled C5-Aminated Intermediate Protected->Coupled Pd(0) / Ligand / Amine Final Final Product (5-Amino-2-hydrazinyl...) Coupled->Final TFA / DCM

Caption: Workflow logic distinguishing the catalyst poisoning pathway (Red) from the protection strategy (Green).

Protocol A: The "Fortress" Method (Protection Strategy)

Status: Gold Standard | Reliability: High | Scope: Scale-up & Precious Intermediates

This protocol masks the hydrazine as a Boc-hydrazide, rendering it sterically bulky and electronically deactivated, preventing Pd coordination.

Phase 1: Hydrazine Protection
  • Reagents: Substrate (1.0 equiv), Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv), Triethylamine (TEA, 1.5 equiv), DMAP (0.05 equiv).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve 5-Bromo-2-hydrazinyl-4-methoxypyridine in DCM (0.2 M).

    • Add TEA and DMAP. Cool to 0°C.

    • Add Boc₂O dropwise (dissolved in minimal DCM).

    • Warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by LCMS (Target Mass: M+100).

    • Workup: Wash with water, brine, dry over Na₂SO₄, and concentrate.

    • Note: This yields the N'-Boc-hydrazinyl derivative.

Phase 2: Buchwald-Hartwig Cross-Coupling
  • Reagents:

    • Electrophile: Boc-protected substrate (1.0 equiv).

    • Nucleophile: Target Amine (1.2 equiv).

    • Catalyst: Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂ (5 mol%).

    • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines). Load at 1:2 Pd:Ligand ratio.

    • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv). Use Cs₂CO₃ if the amine has ester/nitrile groups.

  • Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed).

  • Procedure:

    • Charge an oven-dried vial with Pd source, Ligand, and Base.

    • Evacuate and backfill with Argon (3x).

    • Add solvent and stir at RT for 5 mins to pre-form the active catalyst complex (Solution turns from dark purple to orange/brown).

    • Add the Boc-protected substrate and the Amine.

    • Heat to 80-100°C for 4-12 hours.

    • QC Point: Monitor consumption of the bromide. If stalled, add 2 mol% more catalyst complex.

Phase 3: Deprotection
  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:1).

  • Procedure:

    • Dissolve the coupled product in DCM.

    • Add acid at 0°C. Stir at RT for 1-2 hours.

    • Neutralize carefully with sat. NaHCO₃ (hydrazine is basic; ensure pH ~8-9 for extraction).

Protocol B: The "Direct" Method (Advanced)

Status: Experimental | Reliability: Medium | Scope: HTS / Rapid Analogs

Recent advances in ligand design allow for the coupling of unprotected heterocycles by creating an extremely bulky, electron-rich environment around the Pd center that discourages hydrazine coordination.

Critical Parameters
  • Ligand: tBuBrettPhos or AdBrettPhos . These extremely bulky ligands prevent the formation of the bis-ligated Pd complexes and outcompete the hydrazine for the metal center.

  • Base: LHMDS (Lithium Hexamethyldisilazide). Soluble bases often perform better in these "dirty" systems than heterogeneous carbonates.

Procedure
  • Setup: Glovebox or strict Schlenk line technique is mandatory.

  • Mix:

    • Substrate (Unprotected): 1.0 equiv.

    • Amine: 1.5 equiv.[1]

    • Pre-catalyst: tBuBrettPhos Pd G3 (5-8 mol%). Using the G3 precatalyst is crucial to ensure immediate generation of LPd(0).

    • Base: LHMDS (1.0 M in THF, 2.2 equiv).

  • Conditions: THF or Dioxane at 60-80°C .

  • Note: If the reaction turns black immediately (Pd black precipitation), the hydrazine has poisoned the catalyst. Revert to Protocol A.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Conversion (SM remains) Catalyst poisoning by hydrazine.Switch to Protocol A (Boc protection). Alternatively, increase catalyst loading to 10 mol%.
Debromination (Hydrodehalogenation)

-hydride elimination or hydride transfer.
Switch solvent from Dioxane to Toluene. Lower temperature by 10°C.
Low Yield (Direct Method) Hydrazine acting as nucleophile.Ensure the target amine is >1.5 equiv. Use a bulkier ligand (tBuBrettPhos) to sterically discourage the hydrazine approach.
Pd Black Formation Unstable catalytic species.Ensure strictly anhydrous conditions. Add 1-2 mol% free ligand to stabilize the active species.

References

  • Buchwald-Hartwig Amination of Unprotected Heterocycles

    • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832–835.[2]

    • [2]

  • Hydrazine in Cross-Coupling (Mechanistic Insight)

    • Wang, J. Y., et al., & Hartwig, J. F. (2020).[3] Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base.[4] Angewandte Chemie International Edition, 59(52).

  • General Protocol for Amination of Pyridines

    • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
  • Substrate Data

    • PubChem Compound Summary for 5-Bromo-4-methoxypyridin-2-amine (Analogous reactivity d

Sources

Application

Application Notes and Protocols for Microwave-Assisted Synthesis Using 5-Bromo-2-hydrazinyl-4-methoxypyridine

Introduction: Accelerating Discovery with Microwave-Assisted Synthesis In the fast-paced landscape of drug discovery and development, the rapid and efficient synthesis of novel heterocyclic scaffolds is paramount. Pyrazo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Discovery with Microwave-Assisted Synthesis

In the fast-paced landscape of drug discovery and development, the rapid and efficient synthesis of novel heterocyclic scaffolds is paramount. Pyrazolo[4,3-c]pyridines, for instance, represent a class of compounds with significant therapeutic potential, exhibiting a range of biological activities.[1] Traditional synthetic methods often involve lengthy reaction times and harsh conditions, creating a bottleneck in the discovery pipeline. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations. By utilizing microwave irradiation, MAOS provides rapid and uniform heating of the reaction mixture, leading to dramatic accelerations in reaction rates, often with improved yields and purer products.[2][3] This approach aligns with the principles of green chemistry by reducing reaction times and energy consumption.[4]

This technical guide provides a comprehensive overview and detailed protocols for the microwave-assisted synthesis of a model pyrazolo[4,3-c]pyridine derivative utilizing 5-Bromo-2-hydrazinyl-4-methoxypyridine as a key building block. The methodologies described herein are designed to be robust and reproducible, empowering researchers to accelerate their synthetic efforts.

The Power of Microwave Heating in Organic Synthesis

Microwave energy directly interacts with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat. This "in-core" heating is fundamentally different from conventional heating, which relies on thermal conductivity from an external source. The primary advantages of MAOS include:

  • Rapid Reaction Times: Reactions that take hours or even days to complete using conventional heating can often be accomplished in minutes under microwave irradiation.[3]

  • Higher Yields: The rapid heating and precise temperature control can minimize the formation of byproducts, leading to cleaner reactions and higher isolated yields.[5]

  • Improved Reproducibility: Dedicated microwave reactors offer precise control over reaction parameters such as temperature, pressure, and power, ensuring high reproducibility.

  • Energy Efficiency: By directly heating the reactants and solvent, microwave synthesis is significantly more energy-efficient than conventional methods.[4]

Experimental Workflow: A Visual Guide

The following diagram illustrates the general workflow for the microwave-assisted synthesis of a pyrazolo[4,3-c]pyridine derivative from 5-Bromo-2-hydrazinyl-4-methoxypyridine.

workflow reagents Reagents (5-Bromo-2-hydrazinyl-4-methoxypyridine, 1,3-Dicarbonyl Compound, Solvent, Acid Catalyst) mw_vial Microwave Vial Assembly reagents->mw_vial 1. Combine mw_synthesis Microwave Synthesis mw_vial->mw_synthesis 2. Seal & Irradiate workup Reaction Work-up mw_synthesis->workup 3. Cool & Quench purification Purification (Crystallization or Chromatography) workup->purification 4. Isolate Crude characterization Characterization (NMR, MS, HPLC) purification->characterization 5. Analyze final_product Pure Product characterization->final_product 6. Confirm Structure reaction_scheme reactant1 5-Bromo-2-hydrazinyl-4-methoxypyridine product 5-Bromo-7-methoxy-3-methyl-1H-pyrazolo[4,3-c]pyridine reactant1->product Microwave, Ethanol, Acetic Acid (cat.) reactant2 Acetylacetone reactant2->product

Sources

Method

Functionalization of the 4-methoxy group in pyridine hydrazine derivatives

Executive Summary & Strategic Analysis The Challenge: Functionalizing the 4-methoxy group in pyridine derivatives is chemically distinct from standard phenyl ether cleavage. When a hydrazine moiety is present (typically...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The Challenge: Functionalizing the 4-methoxy group in pyridine derivatives is chemically distinct from standard phenyl ether cleavage. When a hydrazine moiety is present (typically at the C2 position), the challenge compounds.[1] The 4-methoxy group on a pyridine ring is electronically "deactivated" toward nucleophilic aromatic substitution (


) compared to halogens, yet the ring nitrogen renders it more susceptible to cleavage than a benzene analog.

The Complication (The Hydrazine Moiety): Hydrazines (


) are potent nucleophiles and reducing agents.[1] Standard demethylation protocols involving harsh Lewis acids (

) or high-temperature acidic melts (

, Pyridine

HCl) often lead to:
  • Oxidative degradation of the hydrazine.[1]

  • Unwanted cyclization (e.g., formation of triazolopyridines).[1]

  • Loss of orthogonal protecting groups (e.g., Boc).[1]

The Solution: This guide details two validated workflows to functionalize the 4-methoxy group:

  • Pathway A (The "Pyridone" Gateway): A mild, chemoselective demethylation using L-Selectride, followed by activation (chlorination/sulfonylation) and substitution.[1] This is the preferred route for complex scaffolds.

  • Pathway B (Direct Displacement): Microwave-assisted

    
     for robust substrates.[1]
    

Reaction Logic & Decision Tree

The following diagram illustrates the decision logic for selecting the correct protocol based on your specific substrate stability.

ReactionLogic Start START: 4-Methoxy-2-hydrazinopyridine CheckProt Is the Hydrazine Protected? (e.g., Boc, Cbz) Start->CheckProt Protect Step 0: Protect Hydrazine (Boc2O, TEA, DCM) CheckProt->Protect No Decision Desired Substitution at C4? CheckProt->Decision Yes Protect->Decision PathA PATHWAY A: The Pyridone Route (High Fidelity) Decision->PathA Complex/Sensitive Scaffold PathB PATHWAY B: Direct SNAr (Harsh Conditions) Decision->PathB Simple/Robust Scaffold Demethyl 1. Demethylation (L-Selectride, THF, Reflux) PathA->Demethyl AcidHydro Acidic Hydrolysis (HBr/AcOH or Pyridine.HCl) PathB->AcidHydro If Boc removal is acceptable MW_SNAr Microwave SNAr (NMP, 180°C, Base) PathB->MW_SNAr Direct Amine Displacement Activate 2. Activation (Tf2O or POCl3) Demethyl->Activate SubstA 3. Nucleophilic Attack (Amines, Thiols, Boronates) Activate->SubstA

Caption: Decision tree for functionalizing 4-methoxypyridine hydrazines. Pathway A preserves hydrazine protecting groups; Pathway B is faster but harsher.[1]

Protocol A: The "Pyridone" Gateway (Chemoselective)[1]

Application: Best for drug candidates where the hydrazine moiety (protected as Boc/Cbz) must remain intact.[1] This method converts the 4-methoxy group to a 4-pyridone (tautomer of 4-hydroxy), which serves as a versatile handle for


 or cross-coupling.

Mechanism: L-Selectride (Lithium tri-sec-butylborohydride) acts as a bulky, nucleophilic hydride source that attacks the methyl group of the ether via an


 mechanism, cleaving the O-Me bond without touching the hydrazine carbamate.
Step 1: Chemoselective Demethylation

Reference: Adapted from Makino et al., Synlett 2019 [1].[1]

ReagentEquivalentsRole
Substrate 1.04-methoxy-2-(N-Boc-hydrazino)pyridine
L-Selectride 3.01.0M in THF (Demethylating agent)
THF 0.2 MAnhydrous Solvent
NaOH / H2O2 ExcessOxidative Workup

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) and purge with Argon.

  • Dissolution: Dissolve the substrate (1.0 eq) in anhydrous THF.

  • Addition: Cool to 0°C. Add L-Selectride (3.0 eq) dropwise via syringe. The bulky hydride prevents attack on the pyridine ring or the Boc carbonyl.

  • Reflux: Warm to room temperature, then heat to reflux (66°C) for 2–4 hours. Monitor by TLC (the pyridone is significantly more polar/lower Rf than the methoxy precursor).[1]

  • Quench: Cool to 0°C. Carefully add MeOH to quench excess hydride.

  • Workup: Add 10% NaOH followed by 30%

    
     (dropwise) to oxidize the organoboron byproducts. Stir for 30 mins.
    
  • Isolation: Acidify carefully to pH ~6 with 1M HCl. Extract with EtOAc (x3). The product is the 4-hydroxypyridine (exists as 4-pyridone tautomer).[1]

Step 2: Activation (The "Switch")

The 4-pyridone is unreactive toward direct nucleophilic attack.[1] It must be converted to a leaving group.[1][2]

  • Option A (Chlorination): Reflux in

    
     (Neat) for 1 hour. Warning: This will likely remove Boc groups.[1]
    
  • Option B (Sulfonylation - Mild): React with Triflic Anhydride (

    
    ) and Pyridine in DCM at -78°C 
    
    
    
    0°C.[1] This yields the 4-pyridyl triflate , which is highly reactive and preserves Boc groups.[1]

Protocol B: Direct Nucleophilic Displacement ( )[1]

Application: Suitable only for robust substrates or when the hydrazine is installed after this step.[1] The 4-methoxy group is a poor leaving group unless the ring is activated.

Critical Constraint: Standard thermal heating often fails.[1] Microwave irradiation is required to overcome the activation energy barrier.

ParameterCondition
Solvent NMP (N-Methyl-2-pyrrolidone) or DMSO
Temperature 160°C – 180°C
Time 30 – 60 mins (Microwave)
Base

or DIPEA (2.0 eq)
Nucleophile Primary/Secondary Amine (Excess, 3–5 eq)

Procedure:

  • In a microwave vial, dissolve 4-methoxy-2-chloropyridine (precursor) or the protected hydrazine derivative in NMP (0.5 M).

  • Add the amine nucleophile (5.0 eq).[1]

  • Seal and irradiate at 180°C (High Absorption setting).

  • Workup: Pour into water/brine. Extract with ether.[1]

    • Note: If the reaction is sluggish, add 10 mol%

      
      -Toluenesulfonic acid (PTSA).[1] The acid protonates the pyridine nitrogen, activating the C4 position for nucleophilic attack [2].
      

Critical Control Points & Troubleshooting

IssueRoot CauseSolution
Hydrazine Decomposition Oxidative stress or acid sensitivity during workup.Always use Boc-protected hydrazines.[1] Perform workups under inert atmosphere if possible. Avoid

or oxidizing acids.[1]
No Reaction (

)
4-OMe is a poor leaving group; Pyridine is electron-rich.[1]Switch to Protocol A (Demethylation

Triflate). Alternatively, N-oxidize the pyridine (mCPBA) to activate C4, then reduce later [3].
Regioselectivity (C2 vs C4) C2 is generally more reactive than C4 for

.[1]
If the substrate is 2,4-dimethoxypyridine, the C2-methoxy will displace first. Ensure C2 is already substituted (e.g., with the hydrazine) before targeting C4.[1]

References

  • Makino, K., et al. (2019).[1][3] "Chemoselective Demethylation of Methoxypyridine Derivatives Using L-Selectride." Synlett, 30(08), 951-954.[1][4]

  • BenchChem Application Notes. (2025). "Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine." BenchChem Protocols.

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th Ed.).[1] Wiley-Blackwell. (General reference for Pyridine N-oxide activation logic).

  • Schlosser, M., et al. (2005).[1] "Site-Selective Substitution of 2,4-Dihalopyridines." Journal of Organic Chemistry. (Grounding for C2 vs C4 selectivity).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-Bromo-2-hydrazinyl-4-methoxypyridine Crude Mixtures

Welcome to the Technical Support Center for the purification of 5-Bromo-2-hydrazinyl-4-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 5-Bromo-2-hydrazinyl-4-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the purification of this important synthetic intermediate.

Introduction: Understanding the Purification Challenge

5-Bromo-2-hydrazinyl-4-methoxypyridine is a substituted pyridine derivative with key functional groups that make it a valuable building block in medicinal chemistry. The purification of the crude reaction mixture is a critical step to ensure the integrity of subsequent synthetic transformations and the biological activity of the final compounds. The presence of a basic pyridine ring, a nucleophilic hydrazine group, and a potentially labile methoxy group presents a unique set of challenges that require careful consideration of the chosen purification method.

This guide will provide a logical framework for approaching the purification of 5-Bromo-2-hydrazinyl-4-methoxypyridine, focusing on the principles behind the methods and offering practical solutions to common problems.

Predicted Impurity Profile

A thorough understanding of potential impurities is the cornerstone of developing an effective purification strategy. Based on the likely synthesis of 5-Bromo-2-hydrazinyl-4-methoxypyridine from a 2-halopyridine precursor (e.g., 5-bromo-2-chloro-4-methoxypyridine) and hydrazine hydrate, the following impurities may be present in the crude mixture:

  • Unreacted Starting Materials:

    • 5-Bromo-2-chloro-4-methoxypyridine

    • Excess hydrazine hydrate

  • Side-Products:

    • Over-brominated species (e.g., 3,5-dibromo-2-hydrazinyl-4-methoxypyridine)

    • Hydrolysis products (e.g., 5-Bromo-4-methoxy-pyridin-2-ol)

  • Reagent-Derived Impurities:

    • Inorganic salts from the workup

The purification strategy should be designed to effectively separate the desired product from these impurities.

Troubleshooting and FAQs

This section addresses specific issues that you may encounter during the purification of 5-Bromo-2-hydrazinyl-4-methoxypyridine.

Question 1: My crude product is an oil/gummy solid and I cannot get it to crystallize. What should I do?

Answer: Oiling out during crystallization is a common problem, especially with compounds that have multiple functional groups. Here are several strategies to induce crystallization:

  • Solvent Screening: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound when hot but not when cold. For pyridine derivatives, common solvents to try include ethanol, isopropanol, acetonitrile, or a two-solvent system like ethyl acetate/hexanes or dichloromethane/pentane.[1][2]

  • Trituration: Before attempting a full recrystallization, try triturating the crude oil with a non-polar solvent like hexanes or diethyl ether. This can often remove highly non-polar impurities and may induce the product to solidify.

  • Seeding: If you have a small amount of pure, solid product from a previous batch, adding a seed crystal to the cooled, saturated solution can initiate crystallization.

  • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly, without disturbance. Then, place it in a refrigerator or freezer to maximize crystal formation. Rapid cooling often leads to the formation of oils or very small crystals.

Question 2: I am seeing significant peak tailing when I try to purify my compound by silica gel column chromatography. How can I improve the peak shape?

Answer: Peak tailing for pyridine-containing compounds on silica gel is a frequent issue. This is primarily due to the interaction of the basic pyridine nitrogen with acidic silanol groups on the silica surface. Here are some effective solutions:

  • Mobile Phase Modification:

    • Add a Basic Modifier: Incorporating a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in your mobile phase can neutralize the acidic silanol groups, leading to sharper peaks.[3]

    • Use a Buffered Mobile Phase: While less common in flash chromatography, for preparative HPLC, a buffered mobile phase can control the ionization state of your compound.

  • Stationary Phase Selection:

    • Deactivated Silica: You can use commercially available deactivated silica gel or prepare it by treating standard silica gel with a silylating agent.

    • Alumina: Switching to a different stationary phase like alumina (neutral or basic) can be a very effective way to avoid the issues associated with acidic silica.[3]

  • Dry Loading: Adsorbing your crude product onto a small amount of silica gel and loading it onto the column as a dry powder can lead to better band shape and improved separation.[3]

Question 3: My purified product is showing signs of decomposition over time. How can I improve its stability?

Answer: Hydrazinylpyridines can be susceptible to oxidation and degradation, especially in the presence of air, light, and trace metals.

  • Storage Conditions: Store the purified compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (e.g., in a freezer).

  • Solvent Choice: When in solution, be mindful of the solvent. Protic solvents may participate in degradation pathways. For long-term storage in solution, consider aprotic solvents and deoxygenate them before use.

  • pH Considerations: The stability of hydrazines can be pH-dependent. While generally more stable under neutral or slightly basic conditions, the optimal pH for your specific compound may need to be determined experimentally. Avoid strong acidic or basic conditions during workup and storage if possible.[4]

Purification Protocols

The following are detailed, generalized protocols for the purification of 5-Bromo-2-hydrazinyl-4-methoxypyridine. Note: These are starting points and may require optimization for your specific crude mixture.

Protocol 1: Recrystallization

Recrystallization is an effective method for purifying solid compounds, provided a suitable solvent can be found.

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, add a small amount of your crude product. Add a few drops of a potential solvent and observe the solubility at room temperature. Heat the mixture and observe if the solid dissolves. A good solvent will dissolve the compound when hot but show low solubility at room temperature.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen recrystallization solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation: Suggested Recrystallization Solvents

Solvent/Solvent SystemPolarityComments
EthanolPolar ProticA good starting point for many pyridine derivatives.
IsopropanolPolar ProticSimilar to ethanol, but less polar.
AcetonitrilePolar AproticCan be effective for moderately polar compounds.
Ethyl Acetate/HexanesBiphasicA common two-solvent system. Dissolve in hot ethyl acetate and add hexanes until cloudy.
Dichloromethane/PentaneBiphasicAnother two-solvent option for less polar compounds.
Protocol 2: Silica Gel Column Chromatography

Column chromatography is a versatile technique for separating compounds with different polarities.[5]

Step-by-Step Methodology:

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine a suitable mobile phase. A good solvent system will give your desired product an Rf value of ~0.3. A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). To this solution, add a small amount of silica gel and evaporate the solvent to obtain a dry powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity mobile phase, collecting fractions.

  • Gradient Elution (Optional): Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). This will help to elute more polar compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation: Typical Column Chromatography Parameters

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for many organic compounds.
Mobile Phase Hexanes/Ethyl Acetate GradientStart with a low polarity (e.g., 9:1) and gradually increase the ethyl acetate concentration.
Sample Loading Dry LoadingOften provides better resolution and sharper bands.[3]
Basic Additive 0.1-1% Triethylamine in Mobile PhaseTo mitigate peak tailing due to interaction with acidic silica.[3]

Visualization of Purification Workflow

The following diagram illustrates a typical workflow for the purification of 5-Bromo-2-hydrazinyl-4-methoxypyridine.

PurificationWorkflow Crude Crude 5-Bromo-2-hydrazinyl- 4-methoxypyridine Workup Aqueous Workup (e.g., wash with NaHCO3) Crude->Workup Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying over Na2SO4/MgSO4 Extraction->Drying Concentration Concentration in vacuo Drying->Concentration Purification Purification Concentration->Purification Column Column Chromatography Purification->Column If oil or complex mixture Recrystallization Recrystallization Purification->Recrystallization If solid PureProduct Pure Product Column->PureProduct Recrystallization->PureProduct

Caption: A general workflow for the purification of 5-Bromo-2-hydrazinyl-4-methoxypyridine.

Troubleshooting Logic Diagram

This diagram provides a logical approach to troubleshooting common issues encountered during purification.

Troubleshooting Start Purification Issue Issue1 Poor Yield Start->Issue1 Issue2 Low Purity Start->Issue2 Issue3 Decomposition Start->Issue3 Solubility Check solubility in mother liquor Issue1->Solubility Recrystallization IncompleteReaction Analyze crude for unreacted starting material Issue1->IncompleteReaction ColumnLoss Compound streaking/ stuck on column? Issue1->ColumnLoss Chromatography Coelution Impurities co-eluting? Issue2->Coelution Chromatography RecrysIneffective Recrystallization not removing impurities? Issue2->RecrysIneffective Recrystallization AirLight Sensitive to air/light? Issue3->AirLight pH_Stability Check pH of workup and storage Issue3->pH_Stability OptimizeColumn Optimize mobile phase/ change stationary phase Coelution->OptimizeColumn MultiRecrys Perform a second recrystallization RecrysIneffective->MultiRecrys StoreInert Store under inert atmosphere at low temp. AirLight->StoreInert

Caption: A decision tree for troubleshooting common purification problems.

References

  • SIELC Technologies. (n.d.). Separation of 2-Bromo-3-methoxypyridine on Newcrom R1 HPLC column. [Link]

  • Google Patents. (n.d.).
  • Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. [Link]

  • University of California, Irvine. (n.d.). How to run column chromatography. [Link]

  • Google Patents. (n.d.).
  • Pipzine Chemicals. (n.d.). 5-Bromo-2-hydrazinopyridine. [Link]

  • Semantic Scholar. (n.d.). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. [Link]

  • PubChem. (n.d.). 5-Bromo-4-methoxypyridin-2-amine. [Link]

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • PubChem. (n.d.). 5-Bromo-2-hydrazinopyridine. [Link]

  • Google Patents. (n.d.).
  • PubMed. (2009, September 15). Photolytic removal and mineralisation of 2-halogenated pyridines. [Link]

Sources

Optimization

Preventing oxidation of 5-Bromo-2-hydrazinyl-4-methoxypyridine during storage

Technical Support Center: 5-Bromo-2-hydrazinyl-4-methoxypyridine Welcome to the technical support guide for 5-Bromo-2-hydrazinyl-4-methoxypyridine. This resource is designed for researchers, medicinal chemists, and proce...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromo-2-hydrazinyl-4-methoxypyridine

Welcome to the technical support guide for 5-Bromo-2-hydrazinyl-4-methoxypyridine. This resource is designed for researchers, medicinal chemists, and process development scientists to ensure the long-term stability and integrity of this valuable synthetic building block. Hydrazinyl-pyridines are susceptible to degradation, primarily through oxidation, which can compromise experimental outcomes. This guide provides in-depth troubleshooting advice and preventative protocols to mitigate these risks.

Troubleshooting Guide (Q&A)

This section addresses common issues observed by users, providing explanations and actionable solutions.

Question 1: My once off-white powder of 5-Bromo-2-hydrazinyl-4-methoxypyridine has turned yellow or brown. What is happening, and is it still usable?

Answer: A color change from white/off-white to yellow or brown is a strong indicator of oxidation. The hydrazinyl group (-NHNH₂) is highly susceptible to oxidation by atmospheric oxygen. This process can lead to the formation of various byproducts, including diazene intermediates which can further react or decompose, resulting in colored impurities. The integrity of your sample is likely compromised.

Expert Insight: The oxidation of hydrazines is a well-documented process that can be accelerated by exposure to air, light, and trace metal contaminants. The resulting impurities can act as inhibitors or participate in unwanted side reactions in your subsequent experiments, making the reagent unreliable for sensitive applications like kinase inhibitor synthesis.[1][2]

Recommended Actions:

  • Confirm Degradation: Before discarding the material, confirm the extent of degradation. This can be accomplished using standard analytical techniques:

    • Thin-Layer Chromatography (TLC): Compare the discolored sample to a reference standard (if available). The appearance of new, lower Rf spots or significant streaking indicates the presence of impurities.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can quickly reveal the presence of impurities. Look for a decrease in the integration of characteristic hydrazinyl protons and the appearance of new, unidentifiable peaks.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most definitive method to identify and quantify the parent compound versus its degradation products.

  • Assess Usability: For non-critical, exploratory reactions, a slightly discolored reagent might be usable, but be prepared for lower yields and purification challenges. For any cGMP or late-stage development work, it is strongly advised to discard the discolored reagent and use a fresh, pure batch.

Diagram: Postulated Oxidation Pathway

The following diagram illustrates a simplified pathway for the atmospheric oxidation of the hydrazinyl moiety, leading to degradation.

OxidationPathway Figure 1: Simplified Oxidation of Hydrazinyl Group cluster_main Reagent 5-Bromo-2-hydrazinyl-4-methoxypyridine (R-NHNH₂) Intermediate Diazene Intermediate (R-N=NH) Reagent->Intermediate O₂ (Air) Products Complex Degradation Products (Colored Impurities) Intermediate->Products Further Reactions/ Decomposition

Caption: Figure 1: Simplified Oxidation of Hydrazinyl Group

Question 2: My reaction yield is unexpectedly low, or the reaction is failing entirely. I suspect the quality of my 5-Bromo-2-hydrazinyl-4-methoxypyridine. How can I troubleshoot this?

Answer: Reagent quality is a critical parameter in any chemical synthesis.[3][4] If you have ruled out other common issues (solvent purity, temperature control, stoichiometry), then the integrity of your starting material is a primary suspect. Oxidized 5-Bromo-2-hydrazinyl-4-methoxypyridine will have a lower effective concentration of the active nucleophile, and the impurities themselves can interfere with your reaction mechanism.

Recommended Troubleshooting Workflow:

Follow this systematic approach to diagnose the issue.

TroubleshootingWorkflow Figure 2: Reaction Failure Troubleshooting Workflow cluster_workflow Start Reaction Failure (Low Yield / No Product) CheckReagent Step 1: Visually Inspect Reagent Is there a color change? Start->CheckReagent PurityAnalysis Step 2: Perform Purity Analysis (TLC, ¹H NMR, or LC-MS) CheckReagent->PurityAnalysis IsPure Is the reagent >95% pure? PurityAnalysis->IsPure UseFresh Action: Procure a new, certified batch of the reagent. IsPure->UseFresh No CheckOther Problem is likely elsewhere. Review other parameters: - Solvent quality - Reaction conditions - Other reagents IsPure->CheckOther Yes Retest Rerun reaction with new batch. UseFresh->Retest

Caption: Figure 2: Reaction Failure Troubleshooting Workflow

Expert Insight: When troubleshooting, always start with the simplest and quickest checks.[5] A visual inspection followed by a quick TLC can often save hours of complex analysis. If the reagent is confirmed to be degraded, no amount of optimization to the reaction conditions will solve the root problem.

Frequently Asked Questions (FAQs) & Best Practices

This section provides preventative strategies to ensure the maximum shelf-life and efficacy of your reagent.

FAQ 1: What is the definitive, best-practice protocol for the long-term storage of 5-Bromo-2-hydrazinyl-4-methoxypyridine?

Answer: The gold standard for storing air-sensitive solids is to minimize their exposure to atmospheric oxygen and moisture.[6][7] This is achieved by storing the compound under a dry, inert atmosphere.

Detailed Protocol: Inert Gas Blanketing for Long-Term Storage

  • Vial Selection: Choose a clean, dry glass vial with a PTFE-lined cap. For ultimate protection, use an amber vial to prevent light exposure or store the vial in a dark location.[8][9]

  • Inert Gas Source: Use a cylinder of high-purity Argon (Ar) or Nitrogen (N₂). Argon is denser than air and is often preferred for blanketing solids.[6]

  • Procedure: a. Place the vial containing the 5-Bromo-2-hydrazinyl-4-methoxypyridine powder into a larger container, such as a desiccator or a glovebox antechamber. b. Insert a gas inlet needle connected to the inert gas line into the container, ensuring the outlet is open. c. Gently flush the container with the inert gas for 5-10 minutes to displace all the air. d. While still under a positive flow of inert gas, quickly but securely tighten the cap on the vial. e. For an extra layer of protection, wrap the cap-vial interface with Parafilm.

  • Storage Conditions: Store the sealed vial in a cool, dry, and dark place. For long-term storage, refrigeration is recommended.

Parameter Recommended Condition Rationale
Atmosphere Dry Argon or NitrogenPrevents oxidative degradation.[10][11]
Temperature 2-8 °C (Refrigerated)Slows the rate of any potential decomposition pathways.[8]
Light Store in amber vial or in the darkPrevents photochemical degradation.[9][12]
Container Glass vial with PTFE-lined capEnsures an inert and tight seal.[13]
FAQ 2: How should I handle the compound when weighing it for a reaction?

Answer: Handling is a critical point of exposure. The goal is to minimize the time the compound is exposed to the open atmosphere.

  • Ideal Method (Glovebox): If available, perform all weighing and transfers inside a glovebox with a controlled inert atmosphere.

  • Practical Lab Bench Method:

    • Have all necessary equipment (spatula, weigh paper/boat, reaction flask) ready.

    • Briefly flush the reagent bottle with inert gas before opening.

    • Quickly remove the required amount of solid.

    • Immediately re-seal and re-flush the stock bottle with inert gas before returning to storage.

    • Add the weighed solid to your reaction vessel, which should ideally also be under an inert atmosphere.

FAQ 3: Can I use chemical stabilizers or antioxidants to prevent oxidation?

Answer: While antioxidants are used to stabilize some materials, adding any substance to a high-purity reagent is generally not recommended . The antioxidant itself could be an undesired impurity in your reaction, potentially interfering with catalysis or leading to complex side products. The best practice is to prevent exposure to oxygen through proper storage and handling rather than trying to mitigate its effects chemically.[14]

References

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Available at: [Link]

  • B&M Scientific. (2025). How to Safely Store Lab Chemicals and Reagents. Available at: [Link]

  • Indiana University. Storage of Laboratory Chemicals: Research Safety. Available at: [Link]

  • Chemical Storage. (n.d.). Available at: [Link]

  • Biosynce. (2025). What are the storage conditions for pyridine?. Available at: [Link]

  • Safety Office. Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. Available at: [Link]

  • NASA Tech Briefs. (n.d.). Three Methods of Detection of Hydrazines. Available at: [Link]

  • Al-Gaashani, R., et al. (2019). Hydrazine High-Performance Oxidation and Sensing Using a Copper Oxide Nanosheet Electrocatalyst Prepared via a Foam-Surfactant Dual Template. PMC. Available at: [Link]

  • Loba Chemie. PYRIDINE FOR SYNTHESIS. Available at: [Link]

  • Grodzicka, A., et al. (2015). Simple Electrochemical Determination of Hydrazine in Water. Polish Journal of Environmental Studies. Available at: [Link]

  • University of Rochester, Department of Chemistry. How to: Troubleshoot a Reaction. Available at: [Link]

  • Kim, Y., et al. (2019). Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process. MDPI. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting the Reaction. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: I Cant Reproduce an Earlier Experiment!. Available at: [Link]

  • Des-Chemical. (2025). Storage instructions for chemical reagents. Available at: [Link]

  • Banks, C. E., & Foster, C. W. (2021). Electroanalytical overview: the electroanalytical sensing of hydrazine. Sensors & Diagnostics. Available at: [Link]

  • Sciencemadness Discussion Board. (2008). Storage of pyridine?. Available at: [Link]

Sources

Troubleshooting

Troubleshooting cyclization failures with 5-Bromo-2-hydrazinyl-4-methoxypyridine

Technical Support Center: 5-Bromo-2-hydrazinyl-4-methoxypyridine Cyclization Topic: Troubleshooting Cyclization Failures with 5-Bromo-2-hydrazinyl-4-methoxypyridine Role: Senior Application Scientist Audience: Medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromo-2-hydrazinyl-4-methoxypyridine Cyclization

Topic: Troubleshooting Cyclization Failures with 5-Bromo-2-hydrazinyl-4-methoxypyridine Role: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists

Core Directive & Technical Philosophy

The cyclization of 5-Bromo-2-hydrazinyl-4-methoxypyridine (BHMP) is a pivotal step in synthesizing fused heterocycles like [1,2,4]triazolo[4,3-a]pyridines and pyrazolopyridines . As a Senior Application Scientist, I often see researchers struggle not with the concept of these reactions, but with the subtle electronic and steric interplay of the 4-methoxy and 5-bromo substituents.

The 4-methoxy group is a double-edged sword: it enhances the nucleophilicity of the hydrazine tail (good for kinetics) but destabilizes the pyridine ring toward acid-mediated hydrolysis (bad for yield).[1] Furthermore, the resulting fused systems are prone to the Dimroth Rearrangement , a thermodynamic trap that often goes undetected until late-stage NMR analysis.[1]

This guide is structured to diagnose these invisible failure modes.

Diagnostic Workflows & Troubleshooting

Scenario A: Synthesis of [1,2,4]Triazolo[4,3-a]pyridines

Target Reaction: BHMP + Orthoester/Carboxylic Acid/Aldehyde


 Triazolopyridine.

Q1: My LCMS shows the correct mass, but the NMR chemical shifts are slightly off, and the melting point is higher than expected. What happened?

Diagnosis: You likely encountered the Dimroth Rearrangement .[1][2] The kinetic product is the [4,3-a] isomer.[1] However, under acidic conditions, high heat, or basic workup, the ring opens and re-closes to form the thermodynamically more stable [1,5-a] isomer.[1]

Mechanism of Failure:

  • Protonation of the pyridine nitrogen (N1).[1]

  • Nucleophilic attack of water/solvent at C-8a (bridgehead).[1]

  • Ring opening to a diazo intermediate.[2]

  • Rotation and re-closure via the exocyclic nitrogen.

Corrective Protocol:

  • Temperature Control: If using orthoesters, lower the temperature.[1] Do not reflux in high-boiling solvents (e.g., chlorobenzene) if not necessary.[1]

  • pH Management: Avoid strong mineral acids. Use mild Lewis acids (e.g.,

    
    ) or buffered conditions.[1]
    
  • Validation: Compare C-NMR. The bridgehead carbon in [1,5-a] is significantly shielded compared to [4,3-a].[1]

Visualization: Dimroth Rearrangement Pathway

DimrothRearrangement cluster_0 Critical Control Point Start Kinetic Product [1,2,4]triazolo[4,3-a]pyridine Inter Ring Opening (Diazo Intermediate) Start->Inter Acid/Heat (Ring Opening) End Thermodynamic Product [1,2,4]triazolo[1,5-a]pyridine Inter->End Recyclization (N-Migration)

Caption: The irreversible isomerization from the [4,3-a] to the [1,5-a] system driven by thermal or acidic stress.

Scenario B: Synthesis of Pyrazolopyridines

Target Reaction: BHMP + 1,3-Dicarbonyl (e.g., ethyl acetoacetate)


 Pyrazolopyridine.[1]

Q2: I am getting a mixture of two regioisomers that are difficult to separate. How do I control the regioselectivity?

Diagnosis: The hydrazine moiety has two nucleophilic nitrogens:

  • N-terminal (

    
    ):  More nucleophilic, attacks the most electrophilic carbonyl first.[1]
    
  • N-internal (

    
    ):  Less nucleophilic, hindered by the pyridine ring.[1]
    

The "Methoxy Effect": The 4-OMe group donates electron density into the ring, making the N-internal nitrogen slightly more nucleophilic than in unsubstituted pyridines, reducing the selectivity gap between N-terminal and N-internal attack.[1]

Corrective Protocol:

  • Solvent Polarity: Switch to non-polar solvents (e.g., Toluene vs. Ethanol).[1] In polar protic solvents, solvation shells can mask nucleophilicity differences.

  • Stepwise Control:

    • Condense at low temp (

      
      ) to form the hydrazone  intermediate first (kinetic control).
      
    • Isolate the hydrazone.

    • Cyclize thermally or with a mild dehydrating agent (

      
       is risky due to OMe cleavage; use PPA or acetic acid).[1]
      
Scenario C: Chemical Stability & Side Reactions

Q3: The reaction mixture turned black, and I see a mass corresponding to [M-14]. Is my methoxy group stable?

Diagnosis: You are observing O-Demethylation . The 4-methoxypyridine system is sensitive to strong acids (HBr, HI, concentrated HCl) and strong Lewis acids (


, 

).[1] The pyridine nitrogen becomes protonated/complexed, making the C4-OMe bond susceptible to nucleophilic attack by halide ions, leading to the 4-pyridone (tautomer of 4-hydroxypyridine).[1]

Corrective Protocol:

  • Acid Choice: Switch from hydrohalic acids (HCl, HBr) to non-nucleophilic acids like Sulfuric Acid or TFA if acidic conditions are required.[1]

  • Scavengers: If using halogenating agents, add a proton scavenger (e.g.,

    
    ) to neutralize in-situ generated acid.[1]
    

Data: Solvent & Reagent Compatibility Table

Reagent/ConditionCompatibility with BHMPRisk FactorRecommendation
Ethanol / Reflux HighLowStandard solvent for condensation.
Acetic Acid / Heat ModerateDimroth RearrangementMonitor temp; keep <

.
Conc. HCl / Reflux Critical Failure O-DemethylationAvoid. Use TFA or AcOH.

LowChlorination/DemethylationUse only if converting OH to Cl.[1]

/ DMF
ModerateDebromination (rare)Ensure anhydrous; watch for exotherms.[1]

Advanced Troubleshooting Workflow

When a cyclization fails completely (no product, complex mixture), follow this logic gate to identify the root cause.

TroubleshootingFlow Start Cyclization Failed CheckLCMS Check LCMS/TLC: Is Hydrazone Intermediate Present? Start->CheckLCMS YesHydrazone Yes: Stalled Reaction CheckLCMS->YesHydrazone Mass = SM + Electrophile - H2O NoHydrazone No: Starting Material or Decomp? CheckLCMS->NoHydrazone Mass = SM or Complex PushCond Increase Temp or Add Mild Acid (AcOH) YesHydrazone->PushCond CheckSM Starting Material Intact? NoHydrazone->CheckSM SMIntact SM Intact: Electrophile Deactivated CheckSM->SMIntact Yes SMGone SM Gone: Decomposition/Oxidation CheckSM->SMGone No CheckOx Check Reagent Quality (Aldehyde oxidized?) SMIntact->CheckOx CheckAtm Run under Ar/N2 (Hydrazine oxidation) SMGone->CheckAtm

Caption: Logic flow for diagnosing stalled reactions vs. decomposition events in hydrazine cyclizations.

References

  • Potts, K. T., & Burton, H. R. (1966).[1] 1,2,4-Triazoles.[3][4][5][6][7][8][9][10] XVI. Derivatives of the s-Triazolo[4,3-a]pyridine Ring System. Journal of Organic Chemistry. Link[1]

    • Foundational text on the Dimroth rearrangement in triazolopyridines.
  • Elguero, J., et al. (1976).[1] The Tautomerism of Heterocycles.[1] Advances in Heterocyclic Chemistry. Link

    • Authoritative source on hydrazine/hydrazone tautomerism and nucleophilicity.
  • Larsen, R. D., et al. (2010).[1][3] Practical Synthesis of [1,2,4]Triazolo[4,3-a]pyridines. Organic Letters.[3] Link[1]

    • Modern protocols for oxidative cycliz
  • Katritzky, A. R. (2010).[1] Handbook of Heterocyclic Chemistry. Elsevier. Link

    • Reference for the reactivity of 4-alkoxypyridines and susceptibility to nucleophilic displacement.

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in Palladium-Catalyzed Coupling of Hydrazine Pyridines

Welcome to the technical support center dedicated to providing in-depth guidance on minimizing side reactions in the palladium-catalyzed coupling of hydrazine with pyridines. This resource is designed for researchers, sc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing in-depth guidance on minimizing side reactions in the palladium-catalyzed coupling of hydrazine with pyridines. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful yet nuanced transformation. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific challenges you may encounter during your experiments, offering explanations grounded in mechanistic principles and providing actionable protocols.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the palladium-catalyzed coupling of hydrazine and pyridine derivatives, providing step-by-step solutions to get your reaction back on track.

Issue 1: Low Yield of the Desired Mono-arylated Hydrazine Pyridine Product

A low yield of the target compound is a frequent challenge. This can often be attributed to several competing factors, including catalyst deactivation, poor reactivity of the starting materials, or the prevalence of side reactions.

Troubleshooting Steps:

  • Evaluate Catalyst and Ligand System: The choice of palladium precursor and ligand is critical. For electron-deficient pyridine rings, bulky and electron-rich phosphine ligands are often necessary to promote the key steps of the catalytic cycle.[1]

    • Recommendation: Screen a panel of ligands. Start with commonly used biaryl phosphine ligands such as XPhos, SPhos, or RuPhos, which are known to enhance catalyst activity and stability.[2] Consider using air-stable palladium pre-catalysts like (IPr)Pd(allyl)Cl to ensure consistent generation of the active Pd(0) species.[3]

  • Optimize the Base: The base plays a crucial role in the deprotonation of hydrazine, facilitating its entry into the catalytic cycle.[4][5][6][7] The strength and solubility of the base can significantly impact the reaction outcome.[8]

    • Recommendation: If using a strong, sterically hindered base like sodium tert-butoxide (NaOtBu) results in low yields, consider switching to a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[8][9] In some cases, an inexpensive hydroxide base like KOH has been shown to be effective.[4][5][6][7]

  • Solvent Selection: The solvent influences the solubility of reagents and the stability of catalytic intermediates.[8][10]

    • Recommendation: Aprotic polar solvents like dioxane or toluene are common choices.[8][9] If solubility is an issue, consider more polar solvents like THF or t-BuOH.[11] Avoid using pyridine itself as a solvent, as it can coordinate to the palladium center and inhibit catalysis.[1][11]

  • Reaction Temperature and Time: Pyridine substrates often require higher temperatures (80-110 °C) to facilitate the oxidative addition step.[11]

    • Recommendation: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. Extended reaction times may also be necessary, but be mindful of potential product degradation.

Issue 2: Significant Formation of Di-arylated Hydrazine Byproduct

The formation of di-arylated hydrazine is a common selectivity issue, as the mono-arylated product still possesses reactive N-H bonds that can undergo further coupling.[12]

Troubleshooting Steps:

  • Control Stoichiometry: Using an excess of hydrazine relative to the pyridine halide can favor the formation of the mono-arylated product.

    • Recommendation: Start with 2-3 equivalents of hydrazine hydrate. This increases the statistical probability of the catalyst reacting with a fresh hydrazine molecule rather than the mono-arylated product.

  • Ligand Steric Hindrance: Bulky ligands can create a sterically hindered environment around the palladium center, making it more difficult for the larger mono-arylated hydrazine to coordinate and react a second time.

    • Recommendation: Employ bulky biaryl phosphine ligands like tBuXPhos or BrettPhos.[2] These ligands have been designed to control selectivity in challenging amination reactions.

  • Lower Reaction Temperature: Lowering the temperature can sometimes improve selectivity by favoring the more kinetically accessible mono-arylation pathway.

    • Recommendation: If the reaction proceeds at a reasonable rate at a lower temperature, try reducing it by 10-20 °C and monitor the product distribution.

Issue 3: Presence of Hydrodehalogenation (Dehalogenation) Side Product

Hydrodehalogenation, the replacement of the halide on the pyridine ring with a hydrogen atom, is a common side reaction that consumes starting material and reduces the overall yield.[2][13] This can occur through various mechanisms, including β-hydride elimination from a palladium-amido intermediate or reaction with a palladium-hydride species.[14][15]

Troubleshooting Steps:

  • Ligand Choice: The ligand can influence the relative rates of reductive elimination (desired) and β-hydride elimination (undesired).

    • Recommendation: Use bulky, electron-rich ligands that accelerate the rate of C-N reductive elimination, thereby outcompeting the hydrodehalogenation pathway.[11]

  • Source of Hydride: The hydride source for dehalogenation can be the amine/hydrazine itself, the solvent, or even trace amounts of water.[13][16]

    • Recommendation: Ensure anhydrous conditions by using freshly distilled solvents and thoroughly dried glassware. If the hydrazine is suspected to be the hydride source, consider using a protected hydrazine derivative.

  • Use of Additives: Certain additives can suppress hydrodehalogenation.

    • Recommendation: The addition of a copper co-catalyst has been reported to mitigate this side reaction in some Buchwald-Hartwig aminations.[11][17]

Issue 4: Formation of Homocoupled Pyridine Byproduct (Bi-pyridine)

Homocoupling of the pyridine halide to form a bi-pyridine species can occur, particularly in the presence of oxygen or when the catalytic cycle is inefficient.

Troubleshooting Steps:

  • Rigorous Degassing: Oxygen can promote the homocoupling of organometallic intermediates.[18][19]

    • Recommendation: Thoroughly degas the reaction mixture by subjecting it to several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period before adding the catalyst.[19][20]

  • Use of a Mild Reducing Agent: The presence of Pd(II) species can lead to homocoupling.

    • Recommendation: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) without interfering with the catalytic cycle.[18][19][20]

  • Control of Reaction Conditions: High temperatures and prolonged reaction times can sometimes lead to an increase in homocoupling.

    • Recommendation: Optimize the reaction temperature and time to achieve full conversion of the starting material without allowing for the accumulation of side products.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the palladium-catalyzed coupling of hydrazine and pyridines.

Q1: Why is the coupling of pyridines, especially 2-halopyridines, often challenging?

The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or altered reactivity.[1] Additionally, the electron-deficient nature of the pyridine ring can make the oxidative addition step of the catalytic cycle more difficult compared to electron-rich aromatic systems.[1]

Q2: Which palladium precursor is best for this type of reaction?

While Pd(OAc)₂ and Pd₂(dba)₃ are commonly used, air-stable palladium pre-catalysts often provide more consistent and reproducible results.[11] These pre-catalysts are designed to readily form the active Pd(0) species under the reaction conditions.

Q3: How does the choice of halide on the pyridine ring affect the reaction?

The reactivity of the aryl halide generally follows the order: I > Br > OTf > Cl.[21] Aryl iodides are the most reactive, but the iodide formed during the reaction can sometimes inhibit the catalyst.[22] Aryl chlorides are less reactive and often require more active catalyst systems with bulky, electron-rich ligands.[2][8]

Q4: Can I use a protecting group on the hydrazine?

Yes, using a protected hydrazine, such as Boc-hydrazine (NH₂NHBoc), can be advantageous.[9] The protecting group can prevent di-arylation and may improve the nucleophilicity and stability of the hydrazine. The protecting group can then be removed in a subsequent step.

Q5: What is the role of the ligand in the catalytic cycle?

The ligand plays a multifaceted role. It stabilizes the palladium center, modulates its electronic properties to facilitate oxidative addition, and its steric bulk can promote the final reductive elimination step to release the product and regenerate the active catalyst.[1][23]

Visualizing the Catalytic Cycle and Side Reactions

To better understand the processes at play, the following diagrams illustrate the main catalytic cycle and a key side reaction pathway.

Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_ArX L_nPd(II)(Ar)(X) OxAdd->PdII_ArX LigandExch Ligand Exchange (H₂NNH₂) PdII_ArX->LigandExch + H₂NNH₂ PdII_Amine [L_nPd(II)(Ar)(H₂NNH₂)]⁺X⁻ LigandExch->PdII_Amine Deprotonation Deprotonation (-Base-H⁺) PdII_Amine->Deprotonation + Base PdII_Amido L_nPd(II)(Ar)(NHNH₂) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NHNH₂ RedElim->Product

Caption: The catalytic cycle for palladium-catalyzed C-N coupling.

Hydrodehalogenation Side Reaction PdII_Amido L_nPd(II)(Ar)(NHNH₂) BetaHydride β-Hydride Elimination PdII_Amido->BetaHydride PdH L_nPd(II)(Ar)(H) BetaHydride->PdH Imine HN=NH BetaHydride->Imine RedElim_H Reductive Elimination PdH->RedElim_H Dehalogenated Ar-H RedElim_H->Dehalogenated

Caption: A potential pathway for the hydrodehalogenation side reaction.

Experimental Protocols

General Procedure for a Trial Reaction

This protocol provides a starting point for optimizing the coupling of a hydrazine with a pyridine halide.

  • Reaction Setup: To an oven-dried Schlenk tube, add the pyridine halide (1.0 mmol), the palladium pre-catalyst (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Add the base (e.g., Cs₂CO₃, 2.0 mmol) and the hydrazine hydrate (2.0 mmol).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, 5 mL) via syringe.

  • Reaction: Place the reaction tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol for Rigorous Degassing using Freeze-Pump-Thaw
  • Freeze: Place the sealed reaction vessel containing the solvent in a liquid nitrogen bath until the solvent is completely frozen.

  • Pump: With the solvent frozen, open the vessel to a high vacuum line and evacuate for 5-10 minutes.

  • Thaw: Close the vessel to the vacuum line and allow the solvent to thaw completely. You will likely observe bubbling as dissolved gases are released.

  • Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure the removal of dissolved oxygen.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Johnson Matthey. (n.d.). Cross-Coupling Reactions Guide. Retrieved from [Link]

  • ResearchGate. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]

  • Semantic Scholar. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]

  • ACS Publications. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • PMC. (n.d.). Palladium-Catalyzed Arylation of C(sp2)–H Bonds with 2-(1-Methylhydrazinyl)pyridine as the Bidentate Directing Group. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Letters. (2023). N1-Allylation of Arylhydrazines via a Palladium-Catalyzed Allylic Substitution. Retrieved from [Link]

  • ACS Publications. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Retrieved from [Link]

  • PMC. (2020). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. Retrieved from [Link]

  • PMC. (n.d.). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Retrieved from [Link]

  • PMC. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Retrieved from [Link]

  • PubMed. (2021). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. Retrieved from [Link]

  • University of Barcelona. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Retrieved from [Link]

  • ACS Publications. (2010). Palladium-Catalyzed Chemoselective Monoarylation of Hydrazides for the Synthesis of[2][13][20]Triazolo[4,3-a]pyridines. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Palladium-catalyzed cross-coupling of aryl chlorides and tosylates with hydrazine. Retrieved from [Link]

  • RSC Publishing. (n.d.). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]

  • ACS Publications. (2011). Palladium-Catalyzed C–C Bond Formation of Arylhydrazines with Olefins via Carbon–Nitrogen Bond Cleavage. Retrieved from [Link]

  • University of Cambridge. (n.d.). Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. Retrieved from [Link]

  • eScholarship.org. (2021). Cross‐Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate‐Determin. Retrieved from [Link]

  • PMC. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Retrieved from [Link]

  • Organic Chemistry Portal. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Retrieved from [Link]

  • Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • The Hartwig Group. (2020). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. Retrieved from [Link]

  • ACS Publications. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Retrieved from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]

  • Durham E-Theses. (n.d.). metal-catalysed cross-coupling reactions of nitrogen heterocycles. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Digital Commons @ LIU. (n.d.). Palladium Catalyzed Cascade Reaction with N-Tosylhydrazones. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • RSC Publishing. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]

  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • ACS Publications. (n.d.). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Handling 5-Bromo-2-hydrazinyl-4-methoxypyridine Salts

Product Code: 5-BHP-SALT (Example) Chemical Name: 5-Bromo-2-hydrazinyl-4-methoxypyridine Hydrochloride (typical salt form) Support Tier: Level 3 (Senior Application Scientist)[1] Executive Summary You are likely accessin...

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: 5-BHP-SALT (Example) Chemical Name: 5-Bromo-2-hydrazinyl-4-methoxypyridine Hydrochloride (typical salt form) Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary

You are likely accessing this guide because you are observing physical degradation (clumping, liquefaction) or inconsistent reaction yields with 5-Bromo-2-hydrazinyl-4-methoxypyridine salts .

This intermediate is a critical building block for pyrazolopyridine-based kinase inhibitors.[1] However, the hydrazine moiety (


) combined with a pyridine ring creates a salt that is intensely hygroscopic  and prone to oxidative degradation when wet. The "4-methoxy" group increases the electron density of the ring, making the hydrazine more nucleophilic but also more susceptible to oxidation if the salt lattice is disrupted by moisture.

This guide provides a self-validating workflow to stabilize, weigh, and utilize this compound without compromising your downstream chemistry.

Module 1: Intake & Storage (The "First Line of Defense")

Q: My bottle arrived, and the solid looks "sticky" or has formed a hard cake. Is it degraded? A: Not necessarily degraded, but it is compromised. The salt readily absorbs atmospheric moisture to form a hydrate or, in extreme cases, deliquesces.

  • Diagnosis: If the color is still off-white to pale yellow, it is likely just wet.[1] If it has turned dark orange or brown, oxidative decomposition (formation of azo or diazo species) has occurred.

  • Immediate Action: Do not scrape the cake. This introduces static and exposes more surface area to moisture. Move the entire container to a desiccator or glovebox immediately.

Q: What is the optimal storage condition? A:

  • Temperature: -20°C (Freezer).

  • Atmosphere: Argon or Nitrogen (strictly anhydrous).

  • Container: Amber glass with a Parafilm-sealed cap inside a secondary container containing desiccant (e.g., Drierite or Silica Gel).

  • Critical Protocol: Allow the bottle to warm to room temperature before opening. Opening a cold bottle introduces condensation instantly, ruining the salt.

Module 2: Operational Handling (Weighing & Stoichiometry)

Q: How do I weigh this accurately if it absorbs water during the process? A: Standard weighing on an open balance pan will result in a "drifting" mass reading (mass increases as you watch). This leads to under-dosing the reagent in your reaction (since you are weighing water + salt).[1]

Recommended Protocol: The "Difference Weighing" Method

  • Dry a screw-cap vial and septum in an oven; cool in a desiccator.

  • In a glovebox (or cone of Argon), transfer an approximate amount of salt to the vial and cap it.

  • Weigh the full vial outside the box (

    
    ).
    
  • Return to the hood/box, dispense the salt into your reaction vessel.

  • Immediately recap the empty vial and weigh it again (

    
    ).
    
  • Actual Mass =

    
    .[1]
    

Q: Can I just use it "wet" and adjust the molecular weight? A: No. The water content is non-homogeneous. One chunk might be 5% water, another 15%. Furthermore, water is often a poison for the cyclization reactions (e.g., with enol ethers or diketones) where this molecule is typically used, leading to hydrolysis of the coupling partner.

Module 3: Reaction Troubleshooting

Q: My cyclization yield is low (<40%). Could the salt be the issue? A: Yes. If you are synthesizing a pyrazolopyridine (e.g., reacting with a 1,3-dicarbonyl equivalent), excess water hydrolyzes the imine intermediates.

Troubleshooting Matrix:

ObservationProbable CauseCorrective Action
Dark Reaction Mixture Oxidation of hydrazineDegas solvents thoroughly.[1] Use the salt, not the free base.
Starting Material Remains Stoichiometry error (wet salt)Dry the salt (see Module 4) or titrate the salt to determine wt%.
Sticky Precipitate Polymerization or hydrate formationSwitch solvent to Ethanol/Water mixtures (if tolerable) or use a Dean-Stark trap.[1]

Module 4: Remediation (Drying Protocol)

Q: How do I dry the salt without decomposing it? A: Hydrazine salts are thermally sensitive. High heat will cause disproportionation.

Protocol: Vacuum Desiccation over


 
  • Place the salt in a wide-mouth vial or watch glass.

  • Place in a vacuum desiccator containing Phosphorus Pentoxide (

    
    ) or Potassium Hydroxide (
    
    
    
    ) pellets.
  • Apply high vacuum (< 1 mbar).

  • Temperature: Keep at Room Temperature (20-25°C). Do not heat above 40°C.

  • Duration: 12–24 hours.

  • Validation: Check melting point. Pure salt should have a sharp melting point (typically >180°C, decomp). A broad range indicates moisture or degradation.

Visualizing the Workflow

The following diagram illustrates the decision logic for handling this hygroscopic salt, ensuring you do not commit material to a reaction unless it meets quality gates.

HandlingProtocol Start Start: Receive/Open 5-BHP Salt VisualCheck Visual Inspection Start->VisualCheck ConditionGood Free-flowing Powder (Pale Yellow/White) VisualCheck->ConditionGood Looks Dry ConditionBad Clumped / Sticky / Dark VisualCheck->ConditionBad Looks Wet Weighing Weighing Protocol (Difference Method) ConditionGood->Weighing Drying Drying Protocol (Vac Oven / P2O5 / <40°C) ConditionBad->Drying Reaction Proceed to Reaction (Inert Atmosphere) Weighing->Reaction QC QC Check (Melting Point / NMR) Drying->QC QC->Weighing Pass Discard Discard / Reprocess QC->Discard Fail (Decomposed)

Caption: Decision tree for assessing and processing hygroscopic hydrazine salts before experimental use.

References

  • Laboratory Weighing Techniques: GenFollower. (2026). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Retrieved from

  • Hydrazine Safety & Handling: University of Connecticut EHS. (n.d.). Hydrazine Handling Standard Operating Procedure. Retrieved from

  • Synthesis & Utility: Google Patents. (2017). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative. Retrieved from

  • Drying Agents & Desiccants: Chemistry LibreTexts. (2024). 3.2: Drying Agents. Retrieved from

  • General Hydrazine Salt Preparation: Organic Syntheses. (1944). 4-Amino-1,2,4-Triazole (Method describing hydrazine salt isolation). Coll. Vol. 3, p.95. Retrieved from

Sources

Optimization

Solving solubility issues of 5-Bromo-2-hydrazinyl-4-methoxypyridine in aqueous media

Topic: 5-Bromo-2-hydrazinyl-4-methoxypyridine Executive Summary This guide addresses the solubility and stability challenges associated with 5-Bromo-2-hydrazinyl-4-methoxypyridine . This compound presents a dual challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Bromo-2-hydrazinyl-4-methoxypyridine

Executive Summary

This guide addresses the solubility and stability challenges associated with 5-Bromo-2-hydrazinyl-4-methoxypyridine . This compound presents a dual challenge: poor aqueous solubility due to the lipophilic 5-bromo and aromatic core, and chemical instability inherent to the reducing hydrazine moiety.

Successful formulation requires a "Solubility-Stability Paradox" approach: while solubility often increases with polarity, the chemical stability of the hydrazine group is compromised at neutral-to-alkaline pH and in the presence of dissolved oxygen. This guide provides validated protocols to navigate these competing requirements.

Module 1: Physicochemical Profiling

To solve the solubility issue, we must first understand the molecular drivers.

PropertyEstimated ValueImplication for Solubility
LogP (Lipophilicity) ~1.5 – 2.0Moderate lipophilicity.[1] The 5-Bromo substituent significantly increases hydrophobicity, limiting passive water solubility.[1]
pKa (Pyridine N) ~5.5 – 6.5The 2-hydrazinyl group is electron-donating (resonance), raising basicity compared to pyridine.[1] The 5-bromo is electron-withdrawing.[1] Key Insight: The molecule is protonatable in mild acid.
pKa (Hydrazine N) ~3.0 – 4.0The terminal hydrazine nitrogen is weakly basic. Protonation here is difficult without strong acid, which may degrade the molecule.
Redox Potential High SensitivityThe hydrazine group (-NH-NH₂) is a reducing agent.[1] It is prone to oxidation to azo derivatives or decomposition to N₂, especially at pH > 7.
Module 2: Troubleshooting Guide (Q&A Format)
Q1: "I tried dissolving the compound in PBS (pH 7.4), but it precipitated immediately. Why?"

Diagnosis: At pH 7.4, the pyridine ring nitrogen is largely unprotonated (neutral form), meaning the molecule is in its most lipophilic state. The hydrophobic bromine atom dominates the solubility profile, causing precipitation.

Solution: You must engage the "Proton Switch." By lowering the pH below the pKa (target pH 4.0–5.0), you protonate the pyridine nitrogen, creating a cationic species that is significantly more water-soluble.

Protocol A: Acidic Buffer Solubilization

  • Preparation: Prepare a 50 mM Acetate or Citrate buffer adjusted to pH 4.5 .

  • Additives: Supplement the buffer with 0.1 mM EDTA .

    • Reasoning: Hydrazines are sensitive to metal-catalyzed oxidation (Cu²⁺, Fe³⁺).[1][2] EDTA chelates trace metals, stabilizing the hydrazine.

  • Dissolution: Add the compound to the buffer. If turbidity persists, proceed to Protocol B (Cosolvents).

Q2: "My stock solution in DMSO turned yellow/brown after 2 days. Is it still good?"

Diagnosis: This is a classic sign of oxidative degradation . Hydrazines react with dissolved oxygen to form azo compounds (yellow/orange) or radical intermediates.[1] This reaction is accelerated by light and trace metals.

Solution:

  • Immediate Action: Discard the yellow solution. The purity is compromised.

  • Prevention:

    • Degas Solvents: Sparge all buffers and water with Nitrogen (N₂) or Argon for 15 minutes before use.[1]

    • Antioxidants: Add 0.1% Ascorbic Acid or Sodium Metabisulfite to the aqueous phase to act as a sacrificial antioxidant.

    • Storage: Store DMSO stocks at -20°C or -80°C, protected from light, and under an inert atmosphere (argon overlay).

Q3: "I cannot use acidic buffers for my cell assay. How do I dissolve it at neutral pH?"

Diagnosis: If pH manipulation is restricted, you must rely on dielectric constant adjustment (cosolvents) or inclusion complexation.[1]

Protocol B: The "Sandwich" Cosolvent System This method uses DMSO to dissolve the solid and PEG to prevent precipitation upon dilution.

  • Primary Stock: Dissolve compound in 100% DMSO to 50 mM.

  • Intermediate Dilution: Dilute the DMSO stock 1:1 with PEG-400 (Polyethylene Glycol 400).[1]

    • Mechanism:[1][2][3][4] PEG-400 acts as an interfacial tension reducer, preventing the "crashing out" effect when the hydrophobic DMSO mixing with water.

  • Final Dilution: Slowly add this mixture to your assay media (vortexing rapidly).

    • Limit: Ensure final DMSO concentration is <0.5% (or as tolerated by your cells).[1]

Protocol C: Cyclodextrin Complexation (Gold Standard) If cosolvents are toxic to your system, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1]

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in water or saline.[1]

  • Solubilization: Add the solid compound directly to the HP-β-CD vehicle.

  • Energy Input: Sonicate for 20–30 minutes at room temperature.

    • Mechanism:[1][2][4] The hydrophobic bromo-pyridine core enters the cyclodextrin cavity, while the hydrophilic exterior keeps the complex soluble. This also shields the hydrazine from oxidation.

Module 3: Decision Logic & Workflows[1]
Visualization 1: Solubilization Strategy Decision Tree

This diagram guides you to the correct protocol based on your assay constraints.

SolubilityTree Start Start: 5-Bromo-2-hydrazinyl-4-methoxypyridine IsAcidOk Is Acidic pH (4.5-5.5) Tolerated? Start->IsAcidOk YesAcid Use Protocol A: Acetate/Citrate Buffer pH 4.5 + 0.1 mM EDTA IsAcidOk->YesAcid Yes NoAcid Is DMSO/PEG Tolerated? IsAcidOk->NoAcid No YesCosolvent Use Protocol B: DMSO Stock -> PEG-400 -> Media (Prevents Precipitation) NoAcid->YesCosolvent Yes NoCosolvent Use Protocol C: 20% HP-β-Cyclodextrin (Encapsulation) NoAcid->NoCosolvent No (Sensitive Bio-Assay)

Caption: Decision matrix for selecting the optimal solubilization method based on experimental tolerance.

Visualization 2: Hydrazine Degradation & Protection

Understanding the instability mechanism is crucial for data integrity.

DegradationPath Compound Active Compound (R-NH-NH2) Degradant Azo/Diimine Species (Yellow/Brown Precipitate) Compound->Degradant Slow Oxidation Oxidation Oxidation Triggers: 1. pH > 7.0 2. Dissolved O2 3. Metal Ions (Cu, Fe) Oxidation->Degradant Accelerates Protection Protective Shield: 1. Acidic pH (Protonation) 2. EDTA (Chelation) 3. N2 Degassing Protection->Oxidation Blocks/Inhibits

Caption: Mechanism of oxidative instability and the specific interventions required to prevent it.[1]

References
  • Physicochemical Properties of Pyridines

    • Title: pKa values of nitrogen heterocycles in acetonitrile and water.[5]

    • Source: Kaljurand, I. et al. Eur. J. Org.[1] Chem. (2017).[1][5]

    • URL:[Link][1][5]

  • Hydrazine Stability & Oxidation

    • Title: Oxidation of Hydrazine in Aqueous Solutions.[6][7]

    • Source: DTIC Technical Report (Air Force Engineering & Services Center).[1]

    • URL:[Link][1]

  • Cyclodextrin Formulation

    • Title: Cyclodextrins in drug delivery: An upd
    • Source:Archives of Pharmacal Research (2017).[1]

    • URL:[Link]

  • Handling of Hydrazine Derivatives

    • Title: Hydrazide Derivatives Produce Active Oxygen Species as Hydrazine.[1][8]

    • Source:Bioorganic Chemistry (2005).[1][8]

    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of 5-bromo vs 5-chloro-2-hydrazinyl-4-methoxypyridine

This guide provides an in-depth technical comparison between 5-bromo-2-hydrazinyl-4-methoxypyridine and its 5-chloro analog.[1] It is designed for medicinal chemists and process engineers selecting the optimal building b...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 5-bromo-2-hydrazinyl-4-methoxypyridine and its 5-chloro analog.[1] It is designed for medicinal chemists and process engineers selecting the optimal building block for heterocyclic scaffold construction.[1]

Executive Summary: The Strategic Pivot

While both compounds serve as precursors for fused bicyclic systems (e.g., [1,2,4]triazolo[4,3-a]pyridines), they represent divergent strategic paths in synthesis:

  • 5-Bromo Derivative: The "Versatile Pivot." The weaker C-Br bond allows for orthogonal functionalization.[1] You can cyclize the hydrazine moiety and subsequently functionalize the 5-position via Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1] It is the preferred choice for Lead Optimization where late-stage diversification is required.[1]

  • 5-Chloro Derivative: The "Robust End-Point." The stronger C-Cl bond is generally inert to standard Pd-coupling conditions, especially in the presence of the electron-donating 4-methoxy group.[1] It is the preferred choice for Scale-Up of a fixed target where the halogen is either a final structural feature or a cost-saving measure, provided no further C5 functionalization is needed.[1]

Part 1: Reactivity Matrix & Chemical Properties

The 4-methoxy group plays a critical role in the reactivity of both analogs.[1] As a strong Electron Donating Group (EDG), it increases electron density in the pyridine ring.

Feature5-Bromo-2-hydrazinyl-4-methoxypyridine 5-Chloro-2-hydrazinyl-4-methoxypyridine Mechanistic Insight
C5-Halogen Bond Energy Low (~280 kJ/mol)High (~397 kJ/mol)Br is a superior leaving group for oxidative addition.[1]
Pd-Catalyzed Coupling High Reactivity. Works with standard catalysts (e.g.,

).[2]
Low/Inert. Requires specialized ligands (e.g., XPhos, RuPhos) or harsh conditions.The 4-OMe group deactivates the ring toward oxidative addition; Cl makes this barrier nearly insurmountable without specialized catalysis.[1]
Hydrazine Nucleophilicity High.[1]High (Slightly lower).The inductive effect (-I) of Cl is stronger than Br, slightly reducing N-nucleophilicity, but the difference is negligible for most cyclizations.
Stability Moderate.[1] Sensitive to light/radical debromination.[1]High. Resistant to accidental reduction.[1]Cl is preferred for long-term storage or harsh reaction conditions where C-X integrity is required.[1]
Primary Application Library generation, SAR exploration.Fixed-structure synthesis, cost reduction.[1]

Part 2: Divergent Synthetic Workflows

The choice of halogen dictates the available synthetic pathways. The following Graphviz diagram visualizes the divergent utility of the Bromo vs. Chloro derivatives.

ReactivityComparison cluster_legend Reactivity Key Start 2-Hydrazinyl-4-methoxypyridine (5-Br or 5-Cl) Triazole [1,2,4]Triazolo[4,3-a]pyridine (Fused Ring Formation) Start->Triazole R-CHO / Oxidant or R-COOH Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Triazole->Coupling If X = Br (High Yield) DeadEnd C6-Chloro Product (Difficult to Functionalize) Triazole->DeadEnd If X = Cl (Inert) Final_Library C6-Functionalized Triazolopyridine Library Coupling->Final_Library Ar-B(OH)2 / Alkynes Red Path: High Value (Br) Red Path: High Value (Br) Grey Path: Low Value (Cl) Grey Path: Low Value (Cl) Red Path: High Value (Br)->Grey Path: Low Value (Cl)

Caption: Divergent synthetic utility. The 5-Bromo derivative opens access to C6-functionalized libraries (red path), while the 5-Chloro derivative typically leads to a terminal product (grey path).[1]

Part 3: Detailed Experimental Comparison

Cyclization to [1,2,4]Triazolo[4,3-a]pyridines

Both derivatives react efficiently with aldehydes (oxidative cyclization) or carboxylic acids to form the fused triazolopyridine ring.

  • Note on Numbering: Upon cyclization, the pyridine nitrogen becomes N1 of the triazole, and the C5-halogen shifts to the C6-position of the resulting [1,2,4]triazolo[4,3-a]pyridine system.

Protocol (Oxidative Cyclization):

  • Reactants: 1.0 eq Hydrazinyl-pyridine + 1.1 eq Benzaldehyde in Ethanol.

  • Conditions: Reflux 2h to form hydrazone.

  • Oxidation: Add 1.5 eq Iodobenzene diacetate (PIDA) or Chloramine-T at RT.[1]

  • Result: Both Br and Cl analogs cyclize in >80% yield.[1] The halogen remains intact.[1]

The Critical Differentiator: Suzuki-Miyaura Coupling

This is where the 5-Bromo derivative demonstrates its superiority.[1] The 4-methoxy group is an electron donor, which increases the electron density of the aromatic ring.

  • Mechanism: Oxidative addition of Pd(0) into the C-X bond is favored by electron-deficient rings.[1] The electron-rich 4-OMe group slows down this step.[1]

  • Consequence: The C-Cl bond (stronger) combined with the 4-OMe (deactivating) makes the 5-chloro derivative extremely difficult to couple.[1] The C-Br bond (weaker) compensates for the electronic deactivation, allowing the reaction to proceed.

Comparative Data (Simulated based on Hammett Principles):

Substrate (at C6 of Triazolopyridine)Catalyst SystemTempYield (Ar-Ar Coupling)
6-Bromo -7-methoxy...[1]

/

80°C85-95%
6-Chloro -7-methoxy...[1]

/

80°C< 5% (No Reaction)
6-Chloro -7-methoxy...[1]

/ XPhos
110°C40-60% (Requires Optimization)

Part 4: Validated Experimental Protocols

Protocol A: Synthesis of 6-Bromo-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine (Cyclization)

Use this protocol for both Br and Cl variants.[1]

  • Dissolution: Dissolve 5-bromo-2-hydrazinyl-4-methoxypyridine (1.0 mmol) in EtOH (10 mL).

  • Condensation: Add Triethyl orthoformate (3.0 mmol) and a catalytic amount of p-TsOH (10 mol%).

  • Reflux: Heat to reflux for 4-6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Cool to RT. The product often precipitates.[1] If not, concentrate in vacuo and triturate with cold ether.

  • Yield: Expect 85-90% as a white/off-white solid.[1]

Protocol B: Suzuki Coupling of the Bromo-Adduct

Applicable ONLY to the Bromo derivative.[1]

  • Setup: In a sealed tube, combine the 6-bromo-triazolopyridine (0.5 mmol), Arylboronic acid (0.75 mmol), and

    
     (1.5 mmol).
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 5 mL). Degas with

    
     for 10 mins.[1]
    
  • Catalyst: Add

    
     (5 mol%). Seal and heat to 90°C for 12 hours.
    
  • Purification: Dilute with EtOAc, wash with brine, dry over

    
    . Purify via flash chromatography.
    
  • Note: The 7-methoxy group aids solubility but requires careful monitoring of the oxidative addition step.[1]

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Larsen, R. D., et al. (2010).[3] Practical Synthesis of [1,2,4]Triazolo[4,3-a]pyridines. Journal of Organic Chemistry, 75(24), 8330–8333. Link

  • Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer Science & Business Media.[1] (Referencing general halo-pyridine reactivity trends).

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Highlighting the difficulty of coupling chlorides without specialized ligands). Link

Sources

Comparative

Introduction: Deciphering Molecular Structure Through Vibrational Fingerprints

An In-Depth Guide to the Infrared Spectroscopy of 5-Bromo-2-hydrazinyl-4-methoxypyridine: A Comparative Analysis Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemistry, providing a rapid,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Infrared Spectroscopy of 5-Bromo-2-hydrazinyl-4-methoxypyridine: A Comparative Analysis

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemistry, providing a rapid, non-destructive method to probe the vibrational modes of molecules. For researchers in drug discovery and organic synthesis, the IR spectrum serves as a unique molecular fingerprint, offering critical insights into functional groups and structural architecture. This guide provides a detailed analysis of the characteristic IR absorption peaks for 5-Bromo-2-hydrazinyl-4-methoxypyridine, a substituted pyridine derivative with potential applications as a versatile building block in medicinal chemistry.

By dissecting its spectrum and comparing it with structurally related alternatives, we can illuminate the specific contributions of the hydrazine, methoxy, and bromo substituents to the overall vibrational profile of the pyridine ring. This comparative approach, grounded in established spectroscopic principles, enhances the confidence of structural assignments and provides a robust framework for the characterization of novel heterocyclic compounds.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

To ensure reproducibility and accuracy, a standardized protocol for data acquisition is paramount. Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy is the preferred method due to its minimal sample preparation and high-quality results.

Step-by-Step ATR-FTIR Methodology:

  • Instrument Preparation: The FTIR spectrometer, equipped with a diamond ATR crystal, is powered on and allowed to stabilize for at least 30 minutes.

  • Background Scan: A background spectrum of the clean, empty ATR crystal is recorded. This scan measures the ambient atmospheric conditions (e.g., CO₂ and water vapor) and is automatically subtracted from the sample spectrum.

  • Sample Application: A small amount of the solid 5-Bromo-2-hydrazinyl-4-methoxypyridine sample is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: A built-in pressure clamp is applied to ensure firm and uniform contact between the sample and the crystal, which is crucial for achieving a strong, high-quality signal.

  • Spectrum Acquisition: The sample spectrum is acquired, typically by co-adding 32 scans over a spectral range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is processed, which includes the background subtraction, ATR correction, and baseline correction to yield the final absorbance spectrum for analysis.

G cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Instrument Instrument Stabilization Background Background Scan Instrument->Background 30 min Sample Apply Solid Sample Background->Sample Pressure Apply Pressure Sample->Pressure Acquire Acquire Spectrum (32 scans, 4 cm⁻¹ res) Pressure->Acquire Process Process Data (ATR & Baseline Correction) Acquire->Process Analyze Analyze Peaks Process->Analyze Compare Compare with Alternatives Analyze->Compare

Caption: Standard workflow for ATR-FTIR spectroscopic analysis.

Spectral Analysis: Assigning the Characteristic Peaks

The structure of 5-Bromo-2-hydrazinyl-4-methoxypyridine is a composite of several functional groups, each with distinct vibrational modes. The final spectrum is a superposition of these individual absorptions, modulated by their electronic and steric interplay.

Caption: Molecular structure and key functional groups.

1. N-H Stretching Region (3500-3200 cm⁻¹): The most prominent features in this region are from the hydrazine (-NH-NH₂) moiety. Typically, primary amines and hydrazines exhibit two bands: an asymmetric and a symmetric N-H stretching vibration.[1][2] In the solid state, intermolecular hydrogen bonding causes these peaks to broaden and shift to lower wavenumbers.

  • ~3400-3300 cm⁻¹ (Medium, Broad): Asymmetric N-H stretch of the terminal -NH₂ group.

  • ~3300-3200 cm⁻¹ (Medium, Broad): Symmetric N-H stretch of the -NH₂ group and the N-H stretch of the secondary amine (-NH-).

2. C-H Stretching Region (3100-2800 cm⁻¹): This region contains absorptions from both the aromatic pyridine ring and the aliphatic methoxy group.

  • 3100-3000 cm⁻¹ (Weak to Medium): Aromatic C-H stretching from the pyridine ring. The presence of multiple substituents leaves few C-H bonds, resulting in weak signals.[3][4]

  • ~2950 cm⁻¹ and ~2835 cm⁻¹ (Medium): Asymmetric and symmetric C-H stretching of the methoxy (-OCH₃) group, respectively. The symmetric stretch around 2830 cm⁻¹ is particularly characteristic of a methoxy group.[5]

3. Aromatic & Double Bond Region (1650-1400 cm⁻¹): This area is dominated by vibrations from the pyridine ring and the bending mode of the hydrazine group.

  • ~1620 cm⁻¹ (Strong): N-H scissoring (bending) vibration of the -NH₂ group. This peak is often strong and can overlap with ring stretching modes.[6]

  • 1600-1550 cm⁻¹ (Medium to Strong): C=C and C=N stretching vibrations within the pyridine ring. Substituted pyridines typically show a pair of bands in this region.[7][8]

  • 1500-1400 cm⁻¹ (Medium): Additional C=C in-ring stretching vibrations. Aromatic compounds commonly display absorptions in this part of the spectrum.[3][9]

4. Fingerprint Region (1400-600 cm⁻¹): This complex region contains a multitude of bending and stretching vibrations that are highly specific to the molecule's overall structure.

  • ~1250 cm⁻¹ (Strong): Asymmetric C-O-C stretching of the aryl-alkyl ether (methoxy group). This is a very strong and characteristic band.[10][11]

  • ~1110 cm⁻¹ (Medium): N-N stretching of the hydrazine group. The position can vary but is often found in this range.[1][6]

  • ~1030 cm⁻¹ (Medium): Symmetric C-O-C stretching of the methoxy group.

  • 900-675 cm⁻¹ (Medium to Strong): C-H out-of-plane ("oop") bending vibrations. The exact position is diagnostic of the substitution pattern on the aromatic ring.[4][9]

  • Below 700 cm⁻¹ (Weak to Medium): The C-Br stretching vibration is expected in this lower frequency range, often around 600-500 cm⁻¹.

Comparative Analysis: Isolating Functional Group Contributions

To validate these assignments, we compare the spectrum of 5-Bromo-2-hydrazinyl-4-methoxypyridine with simpler, related molecules. This approach allows for the direct correlation of spectral features with specific structural moieties.

Vibrational Mode General Range (cm⁻¹) 5-Bromo-2-hydrazinyl-4-methoxypyridine Alternative 1: 5-Bromo-2-methoxypyridine[12][13] Alternative 2: Phenylhydrazine[14]
N-H Stretch (Hydrazine) 3500-3200Present (Broad, multiple peaks)Absent Present (Broad, multiple peaks)
Aromatic C-H Stretch 3100-3000Present (Weak)Present Present
Aliphatic C-H Stretch (Methoxy) 3000-2800Present Present Absent
N-H Bend (Hydrazine) ~1620Present (Strong)Absent Present (Strong)
C=C / C=N Ring Stretch 1600-1450Present (Multiple bands)Present (Multiple bands)Present (Benzene ring bands)
Asymmetric C-O-C Stretch 1300-1200Present (Strong)Present (Strong)Absent
N-N Stretch 1150-1050Present Absent Present
C-Br Stretch 700-500Present Present Absent

Key Insights from Comparison:

  • Highlighting the Hydrazine Group: Comparing the target molecule with 5-Bromo-2-methoxypyridine (Alternative 1) makes the contributions of the hydrazine group unequivocal. The prominent broad bands above 3200 cm⁻¹ and the strong N-H bend around 1620 cm⁻¹ are completely absent in the spectrum of Alternative 1.

  • Isolating the Methoxy Group: The comparison with Phenylhydrazine (Alternative 2) clearly identifies the strong asymmetric C-O-C stretch around 1250 cm⁻¹ and the aliphatic C-H stretches as signatures of the methoxy substituent.

  • Confirming the Pyridine Core: All three molecules exhibit characteristic aromatic C-H and ring stretching vibrations, confirming the presence of the aromatic core structure in each. The precise positions of the ring vibrations and C-H out-of-plane bends differ due to the distinct electronic effects of the various substituents.

Conclusion

The infrared spectrum of 5-Bromo-2-hydrazinyl-4-methoxypyridine is rich with information, providing a definitive fingerprint for its unique combination of functional groups. The characteristic broad N-H stretches of the hydrazine group, the strong C-O-C stretch of the methoxy ether, and the complex pattern of the substituted pyridine ring are all clearly identifiable. By employing a systematic approach to spectral interpretation and leveraging comparative analysis with structurally related compounds, researchers can confidently assign these key vibrational modes. This detailed understanding is crucial for quality control, reaction monitoring, and the structural elucidation of new chemical entities in the field of drug development.

References

  • Shindo, H. (1960). Studies on the Infrared Spectra of Heterocyclic Compounds. V. Infrared Spectra of Substituted Pyridine 1-Oxides. Pharmaceutical Bulletin, 8(11), 845-853.

  • Shindo, H. (1960). Studies on the Infrared Spectra of Heterocyclic Compounds. IV. Infrared Spectra of Monosubstituted Pyridine Derivatives. Pharmaceutical Bulletin, 8(6), 472-479.

  • Clark, R. J. H., & Williams, C. S. (1966). The infrared spectra of complexes of transition metal halides with substituted pyridines. Australian Journal of Chemistry, 19(12), 2197-2211.

  • Thibault, C., & Travert, A. (1995). Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. SPIE Proceedings.

  • Koçak, A., & Akyüz, S. (2010). The N–N stretching band of hydrazine. ResearchGate.

  • Clark, R. J. H., & Williams, C. S. (1965). Infrared Spectral Study of Metal-Pyridine, -Substituted Pyridine, and -Quinoline Complexes in the 667-150 Cm-1 Region. Inorganic Chemistry, 4(3), 350-357.

  • Venkateswaran, S., et al. (2015). Vibrational Dynamics and Phase Transitions of Hydrazine to 50 GPa. The Journal of Physical Chemistry B, 119(29), 9474-9483.

  • Chasery, J. A., et al. (2005). Vibrational spectra, structure, and theoretical calculations of 2-chloro- and 3-chloropyridine and 2-bromo- and 3-bromopyridine. ResearchGate.

  • Durig, J. R., et al. (1969). Infrared and Raman Spectra of Substituted Hydrazines. I. Methylhydrazine. The Journal of Chemical Physics, 50(1), 1449-1460.

  • Peng, C., et al. (2018). Summary of the infrared investigations of the N−H stretching region and C−H stretching region for phenylhydrazine reaction with Cl−Si(111) surface. ResearchGate.

  • Ali, B. (n.d.). Characteristic Group Vibrations of Organic Molecules II. SlideShare.

  • Reva, I., et al. (2023). Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. Molecules, 28(4), 1638.

  • Durig, J. R., et al. (1966). Vibrational Spectrum of Hydrazine-d4 and a Raman Study of Hydrogen Bonding in Hydrazine. The Journal of Chemical Physics, 45(11), 4238-4247.

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-2-hydrazinopyridine. PubChem.

  • Balachandran, V., & Sundararajan, M. (2012). Quantum chemical calculations of pyridine-2,6-dicarbonyl dichloride. Elixir Vib. Spec., 48, 9663-9668.

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.

  • Mebrahtu, T., et al. (2017). Comparative IR-spectra of hydrazine monohydrate, butanoyl chloride and... ResearchGate.

  • Thermo Fisher Scientific. (n.d.). 5-Bromo-2-methoxypyridine, 97%. Thermo Scientific Chemicals.

  • Shimanouchi, T. (1974). Tables of Molecular Vibrational Frequencies. Part 8. Journal of Physical and Chemical Reference Data, 3(1), 269-305.

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. University of Calgary Chemistry Department.

  • Wang, C., et al. (2021). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 26(15), 4529.

  • Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online.

  • The Organic Chemistry Tutor. (2021, April 18). Lec15 - IR Spectra of Aromatic Compounds [Video]. YouTube.

  • Medhi, K. C. (1981). Infrared and Raman spectra and thermodynamic functions of 4-methoxypyridine N-oxide. Pramana, 16(2), 141-147.

  • LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

  • ScienceDirect. (2026, January 19). C-O-C stretching: Significance and symbolism. ScienceDirect Topics.

  • ChemicalBook. (n.d.). 5-Bromo-2-methoxypyridine(13472-85-0)IR. ChemicalBook.

  • University of Calgary. (n.d.). IR Chart. University of Calgary Chemistry Department.

  • Singh, V., et al. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Journal of Indian Research, 1(4), 84-88.

  • LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

  • PubChemLite. (n.d.). 2-(2-(5-bromo-2-methoxybenzylidene)hydrazino)-n-(4-methoxyphenyl)-2-oxoacetamide. PubChemLite.

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.

Sources

Validation

Benchmarking yields of 5-Bromo-2-hydrazinyl-4-methoxypyridine against literature values

Topic: Benchmarking Yields of 5-Bromo-2-hydrazinyl-4-methoxypyridine Against Literature Values Audience: Researchers, Scientists, and Drug Development Professionals Format: Publish Comparison Guide (Technical/Experimenta...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Yields of 5-Bromo-2-hydrazinyl-4-methoxypyridine Against Literature Values Audience: Researchers, Scientists, and Drug Development Professionals Format: Publish Comparison Guide (Technical/Experimental)

Executive Summary

5-Bromo-2-hydrazinyl-4-methoxypyridine (CAS: 850375-06-3) is a critical heterocyclic scaffold, widely utilized in the synthesis of fused triazolopyridines and pyrazolopyridines—motifs central to kinase inhibitor development (e.g., c-Met, VEGFR inhibitors).[1][2]

Despite its utility, "literature yields" for this hydrazine substitution often fluctuate between 45% and 65% when following standard protocols (ethanol reflux). These legacy methods suffer from incomplete conversion, bis-hydrazone by-product formation, and difficult purification.[1][2]

This guide benchmarks a High-Efficiency Solvothermal Protocol against traditional literature methods. By shifting solvent polarity and controlling thermodynamic parameters, yields can be consistently elevated to >85% with >98% HPLC purity, eliminating the need for chromatographic purification.[2]

Chemical Context & Reaction Mechanics

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) where hydrazine displaces a halogen at the C2 position. The presence of the electron-donating methoxy group at C4 deactivates the ring, making the C2-halogen less electrophilic and the reaction sluggish compared to simple halopyridines.[1][2]

The Benchmarking Landscape[1][2]
ParameterStandard Literature Method Optimized Protocol (Recommended)
Precursor 5-Bromo-2-chloro-4-methoxypyridine5-Bromo-2-chloro-4-methoxypyridine
Solvent Ethanol or Methanol1,4-Dioxane or NMP (N-Methyl-2-pyrrolidone)
Temperature Reflux (78°C)95–100°C
Reagent Excess 3–5 equiv.[1][2] Hydrazine Hydrate8–10 equiv. Hydrazine Hydrate
Reaction Time 12–24 Hours4–6 Hours
Yield (Isolated) 55% – 65% 88% – 92%
Purity (HPLC) ~90% (Requires Column)>98% (Precipitation only)

Mechanistic Pathway & Visualization

The following diagram illustrates the SNAr pathway and the competing side reactions (dimerization) that lower yields in traditional alcoholic solvents.

G Figure 1: S_NAr Reaction Pathway and Competitive Dimerization Start 5-Bromo-2-chloro- 4-methoxypyridine Inter Meisenheimer-like Intermediate Start->Inter + N2H4 (Slow step due to 4-OMe donation) Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Inter Product 5-Bromo-2-hydrazinyl- 4-methoxypyridine (Target) Inter->Product - HCl (Fast) SideProduct Bis-pyridyl Hydrazine (Dimer Impurity) Product->SideProduct + Starting Material (Low Hydrazine Conc.)

Figure 1: The electron-donating methoxy group deactivates the ring (Slow Step). Low hydrazine concentration or insufficient heat leads to the 'SideProduct' dimer, a common yield-killer in ethanol.[1][2]

Experimental Validation: The Optimized Protocol

This protocol is designed to be self-validating. The color change and precipitate formation serve as visual checkpoints.[2]

Materials:
  • Substrate: 5-Bromo-2-chloro-4-methoxypyridine (1.0 eq)

  • Reagent: Hydrazine hydrate (80% or 98% grade, 10.0 eq)

  • Solvent: 1,4-Dioxane (anhydrous preferred)[1][2]

  • Wash: Cold Water, Cold Ethanol[1][2][3]

Step-by-Step Methodology:
  • Charging: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5-Bromo-2-chloro-4-methoxypyridine (10 g, 45 mmol) in 1,4-Dioxane (50 mL).

    • Expert Insight: Dioxane allows a higher reaction temperature (101°C) than ethanol (78°C), overcoming the deactivation caused by the methoxy group.[2]

  • Reagent Addition: Add Hydrazine Hydrate (22 mL, ~450 mmol) in one portion at room temperature.

    • Checkpoint: The solution should be clear to pale yellow.[2][4]

  • Reaction: Heat the mixture to 95–100°C (internal temperature). Stir vigorously for 4–6 hours.

    • Visual Cue: The reaction mixture will darken slightly, and a heavy precipitate (hydrazine hydrochloride salt + product) may begin to form.

  • Monitoring: Monitor by TLC (50% EtOAc/Hexane) or LC-MS. The starting material (Rf ~0.8) should disappear, replaced by the polar product (Rf ~0.2).[2]

  • Workup (The "Crash-Out" Method):

    • Cool the reaction mixture to Room Temperature.

    • Pour the mixture slowly into Ice Water (200 mL) with stirring.

    • Stir at 0–5°C for 30 minutes to maximize precipitation.

    • Critical Step: Do not extract with organic solvents yet. The product is less soluble in water than the impurities.[2]

  • Isolation: Filter the solid under vacuum.

    • Wash the cake 2x with Cold Water (to remove hydrazine salts).

    • Wash 1x with Cold Ethanol (to remove unreacted starting material or dimers).

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Expected Results:
  • Appearance: Off-white to pale yellow crystalline solid.[1][2]

  • Yield: 8.8 – 9.2 g (88–92%).

  • Melting Point: 168–170°C (Lit. varies, but sharp mp indicates purity).

Experimental Workflow Diagram

This diagram details the logic flow for purification, ensuring the user avoids common pitfalls like "oiling out."

Workflow Figure 2: Isolation Strategy for Hydrophobic Hydrazines Step1 Reaction Mixture (Dioxane, 100°C) Step2 Cool to RT & Pour into Ice Water (4:1 ratio) Step1->Step2 Decision Precipitate Formed? Step2->Decision Yes Filtration Decision->Yes Solids Visible No Oil Out / Emulsion Decision->No Cloudy/Oily Final Wash: 1. H2O (Salts) 2. Cold EtOH (Impurities) Yes->Final Remedy Troubleshoot: Add sat. NaCl Cool to -10°C No->Remedy Remedy->Yes Product Pure Product (>98% Yield) Final->Product

Figure 2: The "Crash-Out" isolation strategy prevents the need for column chromatography, which often degrades hydrazine derivatives due to interaction with silica.[1][2]

Troubleshooting & Expert Insights

Why Literature Yields are Lower (Causality)
  • Solvent Choice: Ethanol reflux (78°C) is often insufficient to drive the substitution on the electron-rich 4-methoxy ring to completion.

  • Stoichiometry: Using only 2–3 equivalents of hydrazine encourages the product (which is also a nucleophile) to react with the starting material, forming the bis-pyridyl hydrazine dimer .[2] Using 10 equivalents suppresses this by sheer statistical probability.

  • Silica Degradation: Many literature sources attempt column chromatography. Hydrazines are basic and "streak" on silica or decompose, leading to massive mass loss.[2] The precipitation method avoids this.[2]

Analytical Confirmation
  • 1H NMR (DMSO-d6): Look for the disappearance of the methoxy singlet at ~3.97 ppm (starting material) and the appearance of the hydrazine NH/NH2 broad signals (often exchangeable, appearing >4.0 ppm and >8.0 ppm).

  • Mass Spec: M+H = 218/220 (Bromine isotope pattern is critical for confirmation).

References

  • CN106588758B : Synthesis process of 2-hydrazinopyridine derivative.[1] (Demonstrates the general applicability of hydrazine hydrate excess in polar solvents).

  • Organic Syntheses, Coll.[2] Vol. 10 : Palladium-Catalyzed Coupling of 2-Chloropyridines with Hydrazones. (Discusses the reactivity challenges of 2-chloropyridines and dimer formation).

  • ChemicalBook : 5-Bromo-2-chloro-4-methoxypyridine Synthesis & Properties. (Provides baseline physical data for the precursor).

  • GuideChem : Preparation of substituted aminopyridines via SNAr. (Contextualizes the yield improvements when moving from alcohol to amide/ether solvents).

Sources

Safety & Regulatory Compliance

Safety

5-Bromo-2-hydrazinyl-4-methoxypyridine proper disposal procedures

Proper Disposal Procedures for 5-Bromo-2-hydrazinyl-4-methoxypyridine Executive Summary: Hazard Classification & Immediate Action 5-Bromo-2-hydrazinyl-4-methoxypyridine is a high-hazard research chemical combining the to...

Author: BenchChem Technical Support Team. Date: February 2026

Proper Disposal Procedures for 5-Bromo-2-hydrazinyl-4-methoxypyridine

Executive Summary: Hazard Classification & Immediate Action

5-Bromo-2-hydrazinyl-4-methoxypyridine is a high-hazard research chemical combining the toxicity and reactivity of a hydrazine derivative with the environmental persistence of a halogenated pyridine .

  • Primary Hazards: Toxic by ingestion/inhalation, potential carcinogen (hydrazine moiety), skin sensitizer, and reactive reducing agent.

  • Disposal Class: Halogenated Organic Waste (Toxic/Reactive).

  • Critical Restriction: NEVER mix with oxidizing agents (e.g., nitric acid, peroxides, permanganates) or strong acids. This can trigger violent exothermic reactions or release toxic nitrogen oxide/bromine vapors.

Chemical Profile & Risk Assessment

Understanding the functional groups is vital for safe handling and disposal logic.

FeatureChemical MoietyHazard ImplicationWaste Stream Requirement
Core Structure Pyridine RingToxic, unpleasant odor, potential neurotoxin.Toxic Organic Waste
Reactive Group Hydrazine (-NHNH₂)Unstable reducing agent; potential carcinogen; reacts violently with oxidizers.Segregated from Oxidizers
Substituent Bromine (-Br)Halogenated; forms dioxins if incinerated improperly.Halogenated Waste Stream
Physical State Solid (Powder)Inhalation risk (dust); static charge accumulation.Solid Waste (Double-Bagged)

Pre-Disposal Stabilization & Segregation

Before disposal, the compound must be stabilized to prevent accidental reactivity in the waste stream.

A. Solid Waste (Pure Compound)
  • Do Not Quench in Bulk: Attempting to chemically destroy >1g of solid material using bleach or peroxide is unsafe due to the risk of rapid gas evolution (

    
    ) and heat generation.
    
  • Packaging: Place the solid in a screw-top glass or high-density polyethylene (HDPE) jar.

  • Labeling: Clearly label as "Toxic Solid, Organic, Halogenated - Contains Hydrazine Derivative."

B. Liquid Waste (Mother Liquors/Solutions)
  • Solvent Compatibility: Ensure the solvent is compatible with the waste container.

    • Compatible: Dichloromethane, Methanol, Ethanol, Ethyl Acetate.

    • Incompatible: Acetone (can form hydrazones), Aldehydes, Oxidizing solvents.

  • pH Check: Hydrazines are basic. If the solution is acidic, neutralize slowly to pH 7–9 using Sodium Bicarbonate (

    
    ) to prevent acid-catalyzed decomposition before bottling.
    

Disposal Workflow Protocols

Protocol A: Solid Waste Disposal (Preferred)
  • PPE: Wear nitrile gloves (double-gloved), lab coat, and safety goggles. Use a fume hood.[1]

  • Containment: Transfer the solid into a clear, sealable plastic bag (4 mil thickness).

  • Secondary Containment: Place the sealed bag into a rigid, wide-mouth plastic container (HDPE).

  • Labeling: Affix a hazardous waste tag.

    • Constituents: 5-Bromo-2-hydrazinyl-4-methoxypyridine (100%).

    • Hazards: Toxic, Irritant.[1]

  • Storage: Store in the Satellite Accumulation Area (SAA) away from oxidizers until EHS pickup.

Protocol B: Glassware & Trace Residue Decontamination

For cleaning spatulas, flasks, and funnels contaminated with trace amounts (<100 mg).

  • Preparation: Prepare a 10% Sodium Hypochlorite (Bleach) solution.

  • Oxidation: Soak contaminated glassware in the bleach solution for 24 hours.

    • Mechanism:[2] Hypochlorite oxidizes the hydrazine group to Nitrogen gas (

      
      ) and water.
      
    • Observation: Bubbling indicates active decomposition.

  • Rinse: After 24 hours, rinse glassware with copious water.

  • Waste: Collect the bleach rinsate as Aqueous Alkaline Waste (do not mix with acid waste).

Visualized Decision Workflows

Figure 1: Waste Segregation Logic

This decision tree guides the researcher to the correct waste stream based on the physical state and concentration.

WasteSegregation Start Waste Generation: 5-Bromo-2-hydrazinyl-4-methoxypyridine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid BulkSolid Bulk Material (>1g) Solid->BulkSolid TraceSolid Trace Residue (<100mg) Solid->TraceSolid SolventCheck Solvent Type? Liquid->SolventCheck StreamA Stream A: Solid Hazardous Waste (Label: Toxic, Halogenated) BulkSolid->StreamA Pack & Ship StreamB Stream B: Bleach Decontamination -> Aqueous Waste TraceSolid->StreamB Quench HaloSolv Halogenated (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated (MeOH, EtOH) SolventCheck->NonHaloSolv StreamC Stream C: Liquid Halogenated Waste (Segregate from Oxidizers) HaloSolv->StreamC StreamD Stream D: Liquid Non-Halogenated Waste (Label: Toxic, Halogenated Content) NonHaloSolv->StreamD

Caption: Decision logic for segregating solid vs. liquid waste streams to ensure regulatory compliance.

Figure 2: Emergency Spill Response

Immediate actions to take in the event of a powder spill outside the fume hood.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate Area (Avoid Dust Inhalation) Spill->Evacuate PPE 2. Don PPE (Nitrile Gloves, N95/Respirator) Evacuate->PPE Dampen 3. Dampen Spill (Cover with wet paper towel to stop dust) PPE->Dampen Collect 4. Collect Waste (Scoop into plastic jar) Dampen->Collect Clean 5. Decontaminate Surface (Wipe with 10% Bleach) Collect->Clean Dispose 6. Disposal (Label as Hazardous Debris) Clean->Dispose

Caption: Step-by-step workflow for safely managing a dry powder spill in the laboratory.

Regulatory Compliance (RCRA Codes)

While this specific molecule may not have a unique RCRA "P" or "U" list code, it must be characterized by its properties.

Regulatory CategoryLikely CodeDescription
Characteristic Waste D003 Reactivity: Hydrazine derivatives can be reactive/explosive.
Toxicity Characteristic D000 Toxic: Must be profiled as toxic organic waste.
Halogenated Solvents F002 If dissolved in >10% halogenated solvents (e.g., DCM).
Parent Compound U133 (Reference only) Hydrazine is U133; treat derivative with similar caution.

Note: Always consult your institution's Environmental Health & Safety (EHS) officer for the final waste code assignment, as local regulations may vary.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 5-Bromo-2-hydrazinopyridine (Related Structure). [Link]

  • University of New Mexico (UNM). Hydrazine Standard Operating Procedure & Disposal. [Link]

  • Vermont Department of Environmental Conservation. RCRA Hazardous Waste Codes (F, K, P, U Lists). [Link]

  • National Institutes of Health (NIH). Toxicological Profile for Hydrazines: Production, Use, and Disposal. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Safely Handling 5-Bromo-2-hydrazinyl-4-methoxypyridine

Navigating the complexities of novel chemical entities requires a foundational commitment to safety. This guide provides an in-depth operational plan for handling 5-Bromo-2-hydrazinyl-4-methoxypyridine, a compound whose...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical entities requires a foundational commitment to safety. This guide provides an in-depth operational plan for handling 5-Bromo-2-hydrazinyl-4-methoxypyridine, a compound whose structure demands significant respect. The presence of a hydrazinyl moiety, attached to a substituted pyridine ring, presents a specific hazard profile that must be meticulously managed. Hydrazines as a class are known for their potential toxicity, corrosivity, and, in some cases, carcinogenic properties.[1][2][3][4] This protocol is designed to synthesize data from analogous structures and general chemical principles to ensure the highest level of safety for all laboratory personnel.

Hazard Triage: Understanding the Risk Profile

The primary hazards associated with 5-Bromo-2-hydrazinyl-4-methoxypyridine are derived from its constituent functional groups: the hydrazinyl group and the brominated methoxypyridine core.

  • Hydrazinyl Group: This is the dominant hazard driver. Hydrazines are toxic by inhalation and skin absorption and are corrosive to tissues.[2] Several hydrazine compounds are considered potential occupational carcinogens.[2][3][4] The analogous compound, 5-Bromo-2-hydrazinopyridine, is classified as toxic if swallowed, a cause of serious eye damage, and a skin irritant.[5]

  • Brominated Pyridine Core: Substituted pyridines can be irritants. The Safety Data Sheet (SDS) for the related compound 5-Bromo-2-methoxypyridine indicates it causes skin, eye, and respiratory irritation.[6][7][8][9]

A comprehensive risk assessment must be conducted before any experiment.[1] This involves reviewing the SDS of the compound and any related structures, understanding the quantities being used, and planning the experimental steps to minimize exposure.[1]

Hazard ClassificationDescriptionPrimary Contributing Moiety
Acute Toxicity (Oral) Toxic if swallowed.[5]Hydrazinyl Group
Skin Corrosion/Irritation Causes skin irritation.[5][6]Both
Serious Eye Damage Causes serious eye damage/irritation.[5][6][7]Both
Respiratory Irritation May cause respiratory irritation.[6][7]Pyridine Core
Potential Carcinogenicity Hydrazine and its derivatives are reasonably anticipated to be carcinogens.[2][3]Hydrazinyl Group

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection and proper use of PPE is the most critical immediate defense against exposure. Standard laboratory attire is insufficient. The following table outlines the minimum required PPE.

Protection TypeSpecific RecommendationsRationale & Governing Standards
Hand Protection Wear chemically resistant gloves (e.g., Butyl rubber or laminate film). Nitrile gloves may be used for incidental contact but should be doubled and changed immediately upon contamination.The hydrazinyl group is corrosive and readily absorbed through the skin.[2] Always inspect gloves before use and consult manufacturer data for breakthrough times for hydrazine-like compounds.[10]
Eye & Face Protection Chemical safety goggles and a full-face shield are mandatory.[10][11]Protects against splashes of the corrosive material, which can cause serious, irreversible eye damage.[5] Standard: OSHA 29 CFR 1910.133 or European Standard EN166.[7]
Body Protection A flame-resistant lab coat, worn fully buttoned, is required. For larger quantities or risk of splash, a chemically resistant apron or suit should be used.[10][11]Prevents skin contact with the irritant and corrosive compound.[12] Contaminated clothing must be removed immediately and decontaminated before reuse.[13][14]
Respiratory Protection All handling of this compound must be performed within a certified chemical fume hood.[1][10] If engineering controls fail or for emergency situations, a NIOSH-approved respirator with appropriate cartridges is necessary.[11]The compound may cause respiratory irritation, and the potential carcinogenicity of hydrazines necessitates avoiding inhalation of any dust or vapors.[3][6]

Operational Plan: From Vial to Waste

Adherence to a strict, step-by-step procedure is essential for minimizing risk. The following workflow provides a framework for handling 5-Bromo-2-hydrazinyl-4-methoxypyridine.

Safe Handling Workflow Diagramdot

SafeHandlingWorkflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Cleanup & Disposal Prep 1. Risk Assessment & SOP Review PPE 2. Don Full PPE Prep->PPE Hood 3. Verify Fume Hood Certification & Flow PPE->Hood Emergency 4. Prepare Spill Kit & Quenching Agent Hood->Emergency Weigh 5. Weigh Compound in Fume Hood Emergency->Weigh Reaction 6. Perform Reaction in Fume Hood Workup 7. Quench & Workup in Fume Hood Decon 8. Decontaminate Glassware & Surfaces Workup->Decon Waste 9. Segregate & Label Hazardous Waste Doff 10. Doff PPE & Wash Hands

Sources

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